Technical Documentation Center

Methyl 2-amino-3-cyclopentylpropanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-amino-3-cyclopentylpropanoate
  • CAS: 1119833-62-3

Core Science & Biosynthesis

Foundational

Introduction: The Role of Steric Hindrance and Conformational Constraint in Modern Peptidomimetics

An In-Depth Technical Guide to Methyl 2-amino-3-cyclopentylpropanoate: Synthesis, Properties, and Applications in Drug Discovery In the landscape of contemporary drug discovery, the rational design of therapeutic peptide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-amino-3-cyclopentylpropanoate: Synthesis, Properties, and Applications in Drug Discovery

In the landscape of contemporary drug discovery, the rational design of therapeutic peptides and small molecules hinges on modulating their three-dimensional structure to enhance potency, selectivity, and metabolic stability. Unnatural amino acids (UAAs) are indispensable tools in this endeavor, offering structural diversity beyond the canonical 20 proteinogenic amino acids.[1] Methyl 2-amino-3-cyclopentylpropanoate, a non-canonical amino acid derivative, exemplifies a class of UAAs designed to introduce significant steric bulk and conformational rigidity.

The incorporation of a cyclopentyl group, a bulky and lipophilic moiety, directly influences the torsional angles of the peptide backbone, effectively locking the peptide into a more defined conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, thereby increasing affinity. Furthermore, the unnatural side chain can shield the peptide backbone from proteolytic degradation by rendering enzyme cleavage sites unrecognizable, a critical factor in improving the in-vivo half-life of peptide-based therapeutics.[2][3] The methyl ester functionality serves as a common protecting group for the carboxylic acid, facilitating its use in solution-phase peptide synthesis and as a versatile intermediate for further chemical modification.[4]

This guide provides a comprehensive technical overview of methyl 2-amino-3-cyclopentylpropanoate for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, explore robust synthetic strategies, detail its application in peptide design, and outline rigorous analytical methodologies for quality control.

Section 1: Physicochemical and Structural Properties

A precise understanding of the molecule's fundamental properties is critical for its effective application. The data presented below has been consolidated from various chemical suppliers and databases. It is important to note that properties can vary slightly based on the specific enantiomer and salt form.

PropertyDataSource(s)
IUPAC Name methyl 2-amino-3-cyclopentylpropanoate
Molecular Formula C₉H₁₇NO₂[5]
Molecular Weight 171.24 g/mol [5]
CAS Numbers 1169946-94-4 ((S)-enantiomer)[5]
1212129-47-9 ((R)-enantiomer)[6]
2379557-35-2 (Hydrochloride salt, stereochemistry undefined)[7]
Canonical SMILES COC(=O)C(CC1CCCC1)N
InChI Key RAGBLBBMRQLNKB-UHFFFAOYSA-N (for hydrochloride salt)[7]
Physical Form Typically a solid or oil, depending on purity and salt form.[8]
Storage Conditions Refrigerated (2-8°C), under an inert atmosphere.[7][8]
Purity (Typical) ≥95%[5][7]

Section 2: Synthesis Strategies and Methodologies

The synthesis of methyl 2-amino-3-cyclopentylpropanoate can be approached from several angles. The most direct method involves the esterification of the parent amino acid, 2-amino-3-cyclopentylpropanoic acid. The synthesis of the parent UAA itself is the more complex challenge, often involving asymmetric synthesis to obtain the desired enantiomer.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the target molecule at the ester and the alpha-carbon-sidechain bond, leading back to simple, commercially available starting materials.

G Target Methyl 2-amino-3-cyclopentylpropanoate Ester 2-Amino-3-cyclopentylpropanoic Acid Target->Ester Esterification Methanol Methanol Glycine Glycine Equivalent (e.g., N-protected glycine ester) Ester->Glycine Asymmetric Alkylation Halide Cyclopentylmethyl Halide (e.g., Bromide)

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

This workflow outlines a two-stage process: first, the asymmetric synthesis of the parent amino acid, followed by its esterification. This approach provides robust control over stereochemistry.

G cluster_0 Stage 1: Asymmetric Amino Acid Synthesis cluster_1 Stage 2: Esterification Start N-Protected Glycine (e.g., (S)-proline-derived chiral auxiliary) LDA LDA Deprotonation (-78 °C, THF) Start->LDA Enolate Chiral Enolate Intermediate LDA->Enolate Alkyl Alkylation with Cyclopentylmethyl Bromide Enolate->Alkyl Alkylated Alkylated Intermediate Alkyl->Alkylated Hydrolysis Acid Hydrolysis (e.g., 3N HCl, reflux) Alkylated->Hydrolysis UAA 2-Amino-3-cyclopentylpropanoic Acid Hydrolysis->UAA Esterify Esterification with TMSCl, Methanol (rt) UAA->Esterify Product Methyl 2-amino-3-cyclopentylpropanoate (Hydrochloride Salt) Esterify->Product

Caption: General workflow for synthesis and esterification.

Experimental Protocol: Esterification of 2-Amino-3-cyclopentylpropanoic Acid

This protocol is adapted from a general, highly efficient method for the esterification of amino acids using trimethylchlorosilane (TMSCl) and methanol.[4] The key advantage is the mild reaction conditions and simple workup. TMSCl reacts with methanol to generate HCl in situ, which catalyzes the reaction, while also acting as a water scavenger.

Materials:

  • 2-Amino-3-cyclopentylpropanoic Acid (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 10 mL per gram of amino acid)

  • Trimethylchlorosilane (TMSCl) (2.0 - 2.2 eq), freshly distilled

  • Diethyl ether (for precipitation)

  • Magnetic stirrer and stir bar

  • Round bottom flask with a septum

Procedure:

  • Reaction Setup: To a clean, dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-cyclopentylpropanoic acid.

  • Reagent Addition: Suspend the amino acid in anhydrous methanol. Cool the flask in an ice bath.

  • Slowly add trimethylchlorosilane dropwise to the stirred suspension over 10-15 minutes. The reaction is exothermic, and a clear solution should form as the reaction progresses.

  • Reaction: Remove the ice bath and allow the solution to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation: Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and TMSCl byproducts.

  • The resulting crude oil or solid is the hydrochloride salt of the methyl ester. To purify, dissolve the residue in a minimal amount of methanol and precipitate the product by adding a large excess of cold diethyl ether.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the pure methyl 2-amino-3-cyclopentylpropanoate hydrochloride salt.

Section 3: Applications in Peptide Synthesis and Drug Design

The unique structural features of this UAA make it a valuable building block for modifying peptides and creating peptidomimetics with improved pharmacological profiles.[1]

Conformational Constraint and Receptor Binding

The bulky cyclopentyl side chain restricts the rotational freedom of the peptide backbone (phi and psi angles) in its vicinity. This is a powerful strategy in drug design, as it can lock the peptide into a bioactive conformation that is pre-organized for optimal binding to its target receptor. This reduces the entropic cost of binding, potentially leading to a significant increase in affinity and selectivity.

G cluster_0 Flexible Peptide (e.g., with Alanine) cluster_1 Constrained Peptide (with Cyclopentyl Side Chain) A1 ...-NH- A_Ca CH(CH₃)- A2 -CO-... A_Rot High Rotational Freedom A_Ca->A_Rot B1 ...-NH- B_Ca CH(CH₂-C₅H₉)- B2 -CO-... B_Rot Restricted Rotation B_Ca->B_Rot

Caption: Impact of the cyclopentyl side chain on backbone flexibility.

The "Magic Methyl" Effect and Physicochemical Properties

While the cyclopentyl group provides steric bulk, the methyl ester itself plays a crucial role. The term "magic methyl" often refers to instances where the addition of a simple methyl group to a lead compound dramatically improves its activity or pharmacokinetic properties.[9][10] In this context, the methyl ester:

  • Modulates Lipophilicity: Esterification of the carboxylic acid increases the molecule's lipophilicity, which can enhance cell membrane permeability.[11]

  • Blocks a Metabolic Site: The free carboxylic acid can be a site for metabolism or conjugation. The methyl ester protects this site, potentially increasing the compound's stability.[11]

  • Acts as a Synthetic Handle: The ester is a versatile functional group that can be readily hydrolyzed back to the carboxylic acid or converted to other functionalities as needed during a complex synthesis.

Section 4: Analytical and Quality Control Methodologies

Ensuring the chemical purity and, critically, the enantiomeric purity of methyl 2-amino-3-cyclopentylpropanoate is paramount for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed.[12][13]

Chiral HPLC for Enantiomeric Purity

The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for resolving the enantiomers of amino acid esters.[14] The analysis can be performed directly on the amino acid ester or after derivatization with a fluorogenic agent to enhance sensitivity.[13][14]

G Sample Sample Dissolved in Mobile Phase Inject Injection onto HPLC System Sample->Inject Column Chiral Separation (Polysaccharide CSP) Inject->Column Detect Detection (UV or MS) Column->Detect Data Data Analysis: Peak Integration & Enantiomeric Excess (% ee) Calculation Detect->Data

Caption: Analytical workflow for determining enantiomeric purity.

Protocol: Chiral HPLC Method Development

Objective: To separate the (R)- and (S)-enantiomers of methyl 2-amino-3-cyclopentylpropanoate and determine the enantiomeric excess (% ee).

Instrumentation & Materials:

  • HPLC system with UV or Mass Spectrometric detector.

  • Chiral Stationary Phase: Chiralpak IA or similar amylose-based column.[14]

  • Mobile Phase Solvents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH).

  • Sample: A solution of the analyte at ~1 mg/mL in the mobile phase.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the initial mobile phase (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample solution.

  • Isocratic Elution: Run the separation using the isocratic mobile phase.

  • Detection: Monitor the elution profile using a UV detector (e.g., at 210 nm, as the ester carbonyl has a weak chromophore) or, for higher sensitivity and specificity, an MS detector.[13]

  • Method Optimization: If separation (resolution) is poor, systematically vary the mobile phase composition. Increasing the percentage of the alcohol modifier (IPA or EtOH) generally decreases retention time but may also affect resolution. Small amounts of additives like trifluoroacetic acid (TFA) can sometimes improve peak shape, but should be used with caution as they can damage some CSPs.

  • Quantification: Once baseline separation is achieved, integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100%

Conclusion and Future Outlook

Methyl 2-amino-3-cyclopentylpropanoate is more than just a chemical building block; it is a strategic tool for medicinal chemists. Its ability to impose well-defined conformational constraints and enhance metabolic stability makes it a valuable asset in the design of next-generation peptide and peptidomimetic therapeutics. As synthetic methodologies for UAAs become more efficient and accessible, the application of sterically demanding residues like this will undoubtedly expand, enabling the exploration of previously inaccessible chemical space and leading to the development of novel drugs with superior efficacy and pharmacokinetic profiles. Future research will likely focus on incorporating this and similar UAAs into diverse molecular scaffolds to tackle a wide range of biological targets, from GPCRs to intracellular protein-protein interactions.

References

  • New method boosts production of non-natural amino acids for peptide assembly. (2026). Vertex AI Search.
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026). Journal of the American Chemical Society.
  • Unn
  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
  • Unnatural / Unusual Amino Acids. JPT Peptide Technologies.
  • Methyl (s)
  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Methyl 2-amino-3-cyclopentylpropanoate hydrochloride | 2379557-35-2. Sigma-Aldrich.
  • Methyl 2-amino-3-cyclohexylpropano
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • Methyl 2-amino-3-cyclopentylpropanoate hydrochloride | 2379557-35-2. MilliporeSigma.
  • Chiral Amino Acid Analysis Using LC/MS. (2024).
  • (R)
  • [Application of methyl in drug design]. (2013). PubMed.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC.
  • 3-(2-Chloropyrimidin-4-yl)-1H-indole | 945016-63-7. Sigma-Aldrich.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). MDPI.
  • SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses Procedure.
  • Magic Methyl Effects in Drug Design. (2021). Juniper Publishers.

Sources

Exploratory

Technical Deep Dive: Hydrophobic Non-Proteinogenic Amino Acid Derivatives in Peptide Drug Discovery

Executive Summary The incorporation of hydrophobic non-proteinogenic amino acids (NPAAs) represents a pivotal strategy in modern peptide therapeutics.[1] By transcending the chemical space of the 20 canonical amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of hydrophobic non-proteinogenic amino acids (NPAAs) represents a pivotal strategy in modern peptide therapeutics.[1] By transcending the chemical space of the 20 canonical amino acids, researchers can engineer peptides with superior pharmacokinetic (PK) profiles. This guide details the structural classes, mechanistic impacts, and specific synthetic protocols for utilizing hydrophobic NPAAs to overcome the twin challenges of proteolytic instability and poor membrane permeability.

Structural Classification & Physicochemical Properties

Hydrophobic NPAAs are not merely "greasy" spacers; they are precision tools for modulating molecular volume, lipophilicity, and backbone conformation. They can be categorized into three primary classes:

Sterically Demanding Aliphatic/Aromatic Side Chains

These derivatives introduce bulk without altering the backbone hydrogen-bonding potential. They are critical for filling hydrophobic pockets in receptors that canonical residues (Val, Leu, Phe) cannot optimally occupy.

  • Examples: tert-Leucine (Tle), Cyclohexylalanine (Cha), Phenylglycine (Phg), 1-Naphthylalanine (1-Nal).

  • Utility: Tle restricts side-chain rotation (

    
     angle), freezing bioactive conformations.
    
-Alkylated Amino Acids

Substitution at the


-carbon (typically with a methyl group) restricts the backbone torsion angles (

and

), promoting helical structures (

-helix or

-helix).
  • Examples:

    
    -Aminoisobutyric acid (Aib), 
    
    
    
    -Methyl-Phenylalanine.
  • Utility: Aib is a strong helix inducer and completely blocks proteolysis at the N-terminal amide bond.

N-Methylated Amino Acids

Methylation of the backbone amide nitrogen removes a hydrogen bond donor and introduces steric clash, often inducing a cis-peptide bond configuration.

  • Examples: N-Me-Leu, N-Me-Ile, N-Me-Val.

  • Utility: Critical for "chameleonic" properties—allowing peptides to bury polar groups during membrane transit (permeability) while exposing them in aqueous environments (solubility).

Table 1: Comparative Properties of Key Hydrophobic NPAAs
NPAA DerivativeAbbr.Structural FeatureHydrophobicity (HPLC Index)*Primary Utility
tert-Leucine TleBulky tert-butyl groupHighSteric lock; Protease resistance
Cyclohexylalanine ChaAliphatic ring> Phe, < TrpLipophilicity; Receptor fit

-Aminoisobutyric acid
Aibgem-DimethylModerateHelix induction; Metabolic stability
Pentafluorophenylalanine F5-PheFluorinated aromaticVery HighHydrophobic interaction;

-stacking
N-Methyl-Leucine N-Me-LeuN-methylationHighPermeability; Protease resistance

*Note: Hydrophobicity is relative to canonical Leu/Phe standards based on RP-HPLC retention times.

Mechanistic Impact: Stability & Permeability[1][2][3][4][5]

The introduction of hydrophobic NPAAs alters the fundamental interaction of the peptide with biological environments.

Proteolytic Shielding

Proteases (e.g., chymotrypsin, elastase) rely on specific recognition motifs and the accessibility of the scissile amide bond.

  • Steric Occlusion: Bulky side chains (Tle, Cha) physically block the enzyme's active site from accessing the backbone.

  • Conformational Mismatch:

    
    -alkylation (Aib) forces the backbone into rigid conformations that do not fit the induced-fit model required for catalysis.
    
Membrane Permeability

Passive transport is driven by the desolvation penalty.

  • Lipophilicity: Hydrophobic side chains increase the partition coefficient (

    
    ) into the lipid bilayer.
    
  • N-Methylation: Removing the amide proton eliminates a mandatory hydrogen bond desolvation cost (approx. 5–6 kcal/mol penalty per H-bond) and promotes intramolecular H-bonds, effectively "hiding" the polar backbone.

Diagram 1: Mechanisms of Action

G NPAA Hydrophobic NPAA Incorporation Steric Steric Bulk (e.g., Tle, Cha) NPAA->Steric NMe N-Methylation / Lipophilicity NPAA->NMe Enzyme Enzyme Active Site Inaccessibility Steric->Enzyme Blocks Access Stability Increased Proteolytic Stability (t1/2) Enzyme->Stability Desolv Reduced Desolvation Penalty NMe->Desolv Removes H-bond Donor Perm Enhanced Membrane Permeability (Papp) Desolv->Perm

Caption: Dual impact of hydrophobic NPAAs on drug-like properties. Top path: Stability via steric occlusion. Bottom path: Permeability via reduced desolvation cost.

Synthesis & Incorporation Strategies

Incorporating hydrophobic NPAAs, particularly sterically hindered ones, into solid-phase peptide synthesis (SPPS) is non-trivial. Standard coupling conditions (e.g., HBTU/DIPEA) often fail, leading to deletion sequences.

The Steric Challenge

Coupling rates decrease exponentially with steric bulk at the


-carbon or N-terminus.
  • Difficult Couplings: Coupling onto an N-methylated residue or coupling two bulky residues sequentially (e.g., Tle-Tle).

Advanced Coupling Chemistries
  • HATU / HOAt: The gold standard for hindered couplings. The 7-aza group enables a neighboring group effect that accelerates activation.

  • COMU: A safer alternative to HATU (non-explosive) with comparable or superior efficiency for hindered sequences.[2]

  • Acid Fluorides: For extremely hindered residues (e.g., Aib-Aib), converting the Fmoc-AA-OH to an acid fluoride (using TFFH) is often the only viable route.

Diagram 2: Coupling Strategy Decision Tree

Coupling Start Next Residue to Couple (Fmoc-AA-OH) Check Is the AA or the Resin-Bound Amine Sterically Hindered? Start->Check Standard Standard Hindrance (e.g., Phe, Leu) Check->Standard No High High Hindrance (e.g., Tle, N-Me-Ala) Check->High Yes (Bulky Side Chain) Extreme Extreme Hindrance (e.g., Aib-Aib, N-Me to N-Me) Check->Extreme Yes (N-Me or alpha-Me) DIC DIC / Oxyma Pure (Standard Protocol) Standard->DIC HATU HATU / DIPEA (Double Coupling) High->HATU Fluoride Acid Fluoride (TFFH) or Microwave SPPS Extreme->Fluoride

Caption: Decision matrix for selecting coupling reagents based on steric hindrance levels of the incoming amino acid or the resin-bound amine.

Experimental Protocol: Incorporation of Fmoc-Tle-OH

Objective: Efficient coupling of Fmoc-L-tert-leucine (Tle) to a resin-bound peptide. Context: Tle is sterically bulky. Standard 1-hour HBTU couplings often result in <80% conversion.

Materials
  • Resin: Rink Amide (Low loading recommended: 0.3–0.5 mmol/g) to reduce inter-chain aggregation.

  • Reagents: Fmoc-Tle-OH, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine), DMF (Anhydrous).

  • Monitoring: Chloranil test (for secondary amines) or Kaiser test (primary amines). Note: Kaiser test may be false-negative if the resin is aggregated; micro-cleavage is preferred.

Step-by-Step Methodology
  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect Fmoc: 20% Piperidine/DMF (2 x 5 min).[3] Wash DMF x 5.[3][4]

  • Activation (Pre-activation is crucial):

    • Calculate 4.0 equivalents (eq) of Fmoc-Tle-OH relative to resin loading.

    • Dissolve Fmoc-Tle-OH and 3.9 eq HATU in minimum DMF.

    • Add 8.0 eq DIPEA .

    • Critical: Allow to activate for exactly 30-60 seconds . (Longer activation can lead to racemization or guanidinylation).

  • Coupling:

    • Add the activated solution to the resin.[4][5][6]

    • Agitate at Room Temperature for 2 hours .

    • Optional: For maximum yield, use Microwave irradiation (75°C for 5-10 mins).

  • Monitoring & Re-coupling:

    • Perform Kaiser test.[4] If slightly blue (incomplete), do NOT extend time. Wash and repeat Step 2-3 (Double Coupling).

    • Self-Validating Step: If coupling onto a secondary amine (e.g., Proline or N-Me-AA), use the Chloranil test (acetaldehyde/chloranil). A blue/green color indicates free secondary amine.

  • Capping (Recommended):

    • After the final coupling attempt, cap unreacted amines with Acetic Anhydride/DIPEA/DMF (1:1:8) to prevent deletion sequences in the final product.

Case Studies in Drug Development

Semaglutide (GLP-1 Agonist)
  • NPAA Used:

    
    -Aminoisobutyric acid (Aib) at position 8.
    
  • Role: Aib replaces Alanine, which is the cleavage site for the enzyme DPP-4. The gem-dimethyl group of Aib renders the peptide bond completely resistant to hydrolysis, extending the half-life from minutes (native GLP-1) to days.

  • Outcome: Approved drug (Ozempic/Wegovy) for diabetes and obesity.

Cyclosporine A (Immunosuppressant)[2]
  • NPAA Used: Extensive N-methylation (7 out of 11 residues are N-methylated) and (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt).

  • Role: The N-methylation provides membrane permeability (oral bioavailability) by sequestering backbone amides and rigidifying the structure into a "velcro-like" conformation that binds Cyclophilin.

  • Outcome: Essential drug for organ transplant maintenance.

References

  • BenchChem. Discovery and Application of Non-Proteinogenic Amino Acids. (Accessed 2026).

  • National Institutes of Health (NIH). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020).[7]

  • Bachem. Efficient Peptide Coupling: A Guide to Coupling Reagents & Additives. (2024).[8]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

  • Journal of Medicinal Chemistry. Strategies to Improve the Metabolic Stability of Peptides. (Cited in NIH review).

Sources

Foundational

Biological Activity and Structural Utility of Cyclopentyl-Substituted Amino Acids: A Technical Whitepaper

Executive Summary Cyclopentyl-substituted amino acids—such as cycloleucine (1-aminocyclopentanecarboxylic acid, Ac5c) and cyclopentylglycine (Cpg)—represent a critical class of non-proteinogenic amino acids in modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentyl-substituted amino acids—such as cycloleucine (1-aminocyclopentanecarboxylic acid, Ac5c) and cyclopentylglycine (Cpg)—represent a critical class of non-proteinogenic amino acids in modern drug discovery. Unlike native amino acids, the integration of a cyclopentyl ring directly onto or adjacent to the


-carbon imparts unique physicochemical properties. In chemical biology, these compounds serve dual roles: they act as direct pharmacological modulators of membrane transporters and neuroreceptors, and they function as structural linchpins in the design of highly stable, conformationally restricted peptidomimetics.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between small-molecule pharmacology and macromolecular engineering, detailing the mechanistic causality behind their biological activity and providing field-proven protocols for their experimental application.

Pharmacological Targets and Mechanisms of Action

System L Amino Acid Transporter Inhibition

Cycloleucine is a classical, non-metabolizable competitive inhibitor of the Na


-independent System L amino acid transporter (LAT1/LAT2). Because System L is the primary conduit for large neutral amino acids (such as leucine and methionine), cycloleucine uptake directly starves cells of methionine. This intracellular depletion competitively inhibits the enzyme methionine adenosyltransferase, drastically reducing the synthesis of S-adenosylmethionine (SAM). Consequently, downstream nucleic acid methylation and polyamine production are disrupted, conferring cycloleucine with potent cytostatic and immunosuppressive properties ()[1]. The causality of this inhibition is driven by the cyclopentane ring, which perfectly mimics the aliphatic, hydrophobic side chain of leucine while rendering the molecule entirely resistant to enzymatic degradation.
NMDA Receptor Antagonism

Beyond transport inhibition, cycloleucine exhibits targeted neuropharmacological activity. It acts as a competitive antagonist at the strychnine-insensitive glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex ()[2]. Because NMDA receptor activation requires the simultaneous co-binding of both glutamate and glycine, cycloleucine's occupation of the glycine site prevents the conformational changes necessary for calcium channel opening, thereby blocking excitatory neurotransmission and offering a template for anticonvulsant drug design.

Conformational Restriction in Peptidomimetics

-MSH Analogues and Receptor Selectivity

Linear peptides are notoriously susceptible to proteolytic cleavage and often lack receptor subtype selectivity due to high conformational flexibility. Incorporating cyclopentylglycine (Cpg) or Ac5c into peptide backbones severely restricts the


 and 

dihedral angles. For example, substituting the N-terminal dipeptide of

-melanocyte-stimulating hormone (

-MSH) with Gly-Cpg yields analogues (e.g., GXH-38B) with profound selectivity for the Melanocortin-1 Receptor (MC1R) ()[3]. The cyclopentyl ring forces the peptide into a bioactive

-turn conformation, locking the pharmacophore in an optimal geometry for receptor binding while shielding adjacent amide bonds from enzymatic hydrolysis.
Foldamer Engineering

Recent advances in organocatalysis have enabled the asymmetric synthesis of cis-cyclopentyl-


-amino acids. When incorporated into 

/

-peptides, these constrained monomers drive the formation of highly organized 10/12-helices ()[4]. The cis-configuration of the cyclopentane core limits the available

-angles, forcing the peptide backbone into a stable, predictable secondary structure that is entirely resistant to native proteases, making them ideal candidates for synthetic biologics.

Quantitative Pharmacological Data

Table 1: Biological Activity and Kinetic Parameters of Key Cyclopentyl Amino Acids

CompoundPrimary Biological TargetActivity TypeKinetic ParameterReference
Cycloleucine (Ac5c) System L TransporterCompetitive Inhibitor

mM
[1]
Cycloleucine (Ac5c) NMDA Receptor (Glycine Site)Competitive Antagonist

µM
[5]
Cyclopentylglycine (Cpg) Melanocortin-1 Receptor (MC1R)Selective Antagonist

µM (in peptide)
[3]
cis-Cyclopentyl-

-AA
Peptidomimetic BackboneHelix Stabilizer10/12-helix formation[4]

Experimental Workflows

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Ac5c/Cpg

Self-Validating System: This protocol includes a mandatory capping step to ensure that any unreacted, sterically hindered amines do not form complex deletion sequences, validating the final mass during HPLC.

  • Resin Swelling & Deprotection: Swell Fmoc-Rink Amide resin in DMF for 30 mins. Remove the Fmoc protecting group using 20% piperidine in DMF (2 x 10 min).

  • Activation & Coupling (The Causality of Reagent Choice): The cyclopentyl ring of Ac5c/Cpg creates severe steric hindrance at the

    
    -carbon. Standard coupling reagents (e.g., HBTU) fail to form the active ester efficiently. Action:  Dissolve 4 eq of Fmoc-Ac5c-OH, 4 eq of HATU, and 4 eq of HOAt in DMF. Add 8 eq of DIPEA. The nitrogen in the pyridine ring of HOAt provides a neighboring-group effect, accelerating the nucleophilic attack by the incoming amine despite the steric bulk. Couple for 2 hours at room temperature.
    
  • Capping (Validation Step): Wash the resin with DMF. Treat with 10% acetic anhydride and 10% DIPEA in DMF for 15 minutes. This caps unreacted amines, ensuring that any failed couplings result in easily separable truncated sequences rather than

    
     deletion impurities.
    
  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
    
Protocol 2: Whole-Cell Voltage-Clamp Assay for NMDA Receptor Antagonism

Self-Validating System: This protocol utilizes strychnine to isolate the NMDA receptor and requires stringent washout phases to validate competitive antagonism.

  • Cell Preparation: Culture dissociated hippocampal neurons for 10-14 days in vitro to ensure mature synaptic receptor expression.

  • Extracellular Solution Exchange (Causality of Washout): Perfuse cells with a Mg

    
    -free extracellular solution. Action:  Endogenous glycine must be completely washed out. Because cycloleucine is a competitive antagonist at the glycine site, residual extracellular glycine will artificially inflate the apparent 
    
    
    
    .
  • Pharmacological Isolation (Validation Step): Add 1 µM strychnine to the bath solution. This blocks inhibitory glycine receptors, validating that the recorded inward currents are strictly mediated by NMDA receptors.

  • Voltage Clamp & Application: Clamp the membrane potential at -60 mV. Co-apply 100 µM NMDA and varying concentrations of cycloleucine (1 µM to 1 mM) via a rapid perfusion system. Record the reduction in peak inward current to generate a dose-response curve.

Visualizations

MOA cluster_transport Transporter Modulation cluster_receptor Receptor Modulation Cyclo Cycloleucine (Ac5c) 1-Aminocyclopentanecarboxylic acid SysL System L Transporter (Na+-independent) Cyclo->SysL Competitive Uptake NMDA NMDA Receptor (Glycine Site) Cyclo->NMDA Competitive Antagonism SAM Methionine Adenosyltransferase (SAM Synthesis) SysL->SAM Substrate Depletion Meth Nucleic Acid Methylation (Inhibited) SAM->Meth Downstream Effect Ca Ca2+ Influx (Blocked) NMDA->Ca Channel Closure

Caption: Mechanism of action of cycloleucine targeting System L transporters and NMDA receptors.

SPPS Resin Fmoc-Rink Amide Resin (Solid Support) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash Stringent Washing (DMF/DCM) Deprotect->Wash Couple Coupling of Ac5c / Cpg (HATU, HOAt, DIPEA) Couple->Wash Wash->Couple Steric hindrance requires HOAt Cleave TFA Cleavage & Global Deprotection Wash->Cleave Sequence Complete Purify RP-HPLC Purification (Peptidomimetic) Cleave->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow optimized for sterically hindered amino acids.

References

  • Amino acid transport System L in muscle cells: biochemical properties and its relation to protein synthesis. Yeh, J. Y., Ou, B. R., & Forsberg, N. E. (1992). Biochimica et Biophysica Acta (BBA)-Biomembranes. URL:[Link]

  • Cycloleucine blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor. Hershkowitz, N., & Rogawski, M. A. (1989). British Journal of Pharmacology. URL:[Link]

  • Design of cyclic and other templ

    
    -MSH analogues.  Fung, S., & Hruby, V. J. (2005). Current Opinion in Chemical Biology. URL:[Link]
    
  • Organoc

    
    -amino acid: an intriguing model of selectivity and formation of a stable 10/12-helix from the corresponding 
    
    
    
    /
    
    
    -peptide.
    Fanelli, R., Berta, D., Földes, T., Rosta, E., Atkinson, R. A., Hofmann, H. J., ... & Cobb, A. J. (2020). Journal of the American Chemical Society. URL:[Link]

Sources

Exploratory

Structural and Functional Divergence: Methyl 2-amino-3-cyclopentylpropanoate vs. Phenylalanine

[1][2][3] Executive Summary This technical guide analyzes the structural, physicochemical, and pharmacological distinctions between the canonical amino acid Phenylalanine (Phe) and its non-canonical aliphatic analogue, M...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This technical guide analyzes the structural, physicochemical, and pharmacological distinctions between the canonical amino acid Phenylalanine (Phe) and its non-canonical aliphatic analogue, Methyl 2-amino-3-cyclopentylpropanoate (the methyl ester of Cyclopentylalanine , or Cpa-OMe ).[1]

While often used as bioisosteres in medicinal chemistry to probe receptor pockets, these two moieties exhibit fundamental differences in electronic topology and conformational entropy. Phenylalanine provides a rigid, planar aromatic system capable of


-

stacking and cation-

interactions.[1][2][3] In contrast, the cyclopentyl derivative offers a flexible, aliphatic, "puckered" volume that functions purely through hydrophobic exclusion, devoid of aromatic electronic character.

This guide serves as a decision-making framework for researchers utilizing these building blocks to optimize peptide stability, membrane permeability, and receptor selectivity.

Molecular Architecture & Stereochemistry[1][2][3]

The core distinction lies in the transition from an


-hybridized aromatic ring to an 

-hybridized aliphatic ring.[1][2][3]
Phenylalanine (Phe)[1][3][4][5][6][7]
  • Geometry: The phenyl ring is strictly planar.[2]

  • Electronic Signature: Possesses a quadrupole moment (negative electron density above/below the ring, positive at the edge). This allows for specific directional interactions (e.g., edge-to-face stacking).[1][2][3]

  • Rigidity: High.[1][2][3] The ring atoms are fixed relative to each other.

Methyl 2-amino-3-cyclopentylpropanoate (Cpa-OMe)[1][3]
  • Geometry: The cyclopentyl ring is non-planar .[2][3] To relieve torsional strain from eclipsed hydrogens, it adopts dynamic conformations, most notably the "Envelope" (

    
    )  and "Twist" (
    
    
    
    )
    conformations.
  • Electronic Signature: Lacks

    
    -electrons. Interaction is driven by the hydrophobic effect (entropic gain from water displacement).
    
  • Flexibility: The ring "pseudorotates," occupying a slightly larger effective hydrodynamic volume than a static 2D projection suggests.

Structural Comparison Diagram

Structural_Divergence Phe Phenylalanine Core (Planar Aromatic) Feature_Pi π-System (Stacking/Cation-π) Phe->Feature_Pi Possesses Conf_Rigid Rigid Geometry (Flat) Phe->Conf_Rigid Exhibits Cpa Cyclopentyl Core (Puckered Aliphatic) Feature_Vol Hydrophobic Volume Only Cpa->Feature_Vol Relies on Conf_Flex Dynamic Geometry (Envelope/Twist) Cpa->Conf_Flex Exhibits Feature_Pi->Feature_Vol Loss of π-density

Figure 1: Topological divergence between the aromatic Phenylalanine and aliphatic Cyclopentylalanine cores.[1]

Physicochemical Profiling

The conversion of the side chain from phenyl to cyclopentyl, combined with C-terminal methylation, drastically alters the physicochemical landscape.

PropertyPhenylalanine (Phe)Methyl 2-amino-3-cyclopentylpropanoate (Cpa-OMe)Impact on Drug Design
Hybridization

(Aromatic)

(Aliphatic)
Loss of UV absorbance; loss of aromatic interactions.[1][2][3]
LogP (Lipophilicity) ~1.38 (Free Acid)~2.1 - 2.5 (Est.)[1][2][3]Increased. Aliphatic rings are "greasier" than aromatics due to lack of polarity.[2][3] Methyl ester adds ~0.5 LogP.[1][2][3]
Solubility (Water) ModerateLowCpa-OMe is significantly less water-soluble; requires organic co-solvents (DMSO/MeOH).[1][2][3]
Metabolic Stability Low (CYP450 target)High Resistant to aromatic hydroxylation (e.g., by Phenylalanine Hydroxylase).[1][2][3]
Receptor Binding Enthalpic (

-interactions)
Entropic (Hydrophobic effect)Used to test if binding is driven by shape or electronics.[1][2][3]

Synthetic Pathways[2][3]

A critical misconception is that Cyclopentylalanine (Cpa) is derived from the hydrogenation of Phenylalanine.

  • Hydrogenation of Phe

    
    Cyclohexylalanine (Cha)  (6-membered ring).[1][2][3]
    
  • Synthesis of Cpa

    
     Requires De Novo Synthesis  (5-membered ring).[1][2][3]
    
Synthesis Decision Tree

Synthesis_Pathway Start Target Molecule Selection Decision Ring Size Required? Start->Decision Route_A 6-Membered (Cyclohexyl) Decision->Route_A C6 Route_B 5-Membered (Cyclopentyl) Decision->Route_B C5 Action_A Catalytic Hydrogenation (Rh/C or PtO2 + H2) of Phenylalanine Route_A->Action_A Action_B Alkylation of Glycine Equivalent (e.g., Diethyl acetamidomalonate) with (Bromomethyl)cyclopentane Route_B->Action_B Final_Step Esterification (MeOH / SOCl2) Action_B->Final_Step Product Methyl 2-amino-3-cyclopentylpropanoate Final_Step->Product

Figure 2: Synthetic logic distinguishing Cyclohexyl (C6) from Cyclopentyl (C5) derivatives.

Experimental Protocols

Protocol: Synthesis of Methyl 2-amino-3-cyclopentylpropanoate (Esterification)

Context: This protocol converts the free acid (Cyclopentylalanine) into its methyl ester form (Cpa-OMe) for use as a hydrophobic building block or prodrug.[1][2][3]

Reagents:

  • (RS)-2-amino-3-cyclopentylpropanoic acid (Cpa-OH)[1][2][3]

  • Thionyl Chloride (

    
    )[1]
    
  • Anhydrous Methanol (MeOH)[1][2][3]

Methodology (Self-Validating System):

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvent Prep: Add anhydrous MeOH (20 mL) to the RBF and cool to

    
     in an ice bath.
    
  • Activation: Dropwise, add

    
     (1.5 equivalents relative to amino acid) to the cold MeOH. Caution: Exothermic reaction generating HCl gas.[1][2][3]
    
    • Validation: Ensure evolution of gas is controlled.[2][3] Solution should remain clear.

  • Addition: Add Cpa-OH (1.0 equivalent) to the solution.

  • Reaction: Remove ice bath. Heat to reflux (

    
    ) for 4–6 hours.
    
    • Validation (TLC): Monitor consumption of starting material (Stationary phase: Silica; Mobile phase: n-BuOH/AcOH/H2O 4:1:1).[1][2][3] Stain with Ninhydrin.[1][3] The ester will have a higher

      
       than the free acid.
      
  • Workup: Concentrate the mixture in vacuo to remove MeOH and excess HCl.

  • Isolation: The residue is the hydrochloride salt of the methyl ester.

    • Yield Check: Quantitative yield is expected.[1][2][3]

    • Characterization:

      
      -NMR should show a sharp singlet at 
      
      
      
      ppm (Methyl ester protons).[1][2][3]
Application: Bioisosteric Scanning in Binding Assays

Objective: Determine if a receptor interaction is driven by


-stacking or hydrophobic volume.[1][2][3]

Logic Flow:

  • Control: Measure

    
     or 
    
    
    
    of the Phenylalanine-containing peptide.[1][2][3]
  • Variable: Synthesize the analogue replacing Phe with Cpa (Cyclopentyl).

  • Analysis:

    • Scenario A (

      
       Unchanged):  The interaction is driven by Hydrophobic Volume . The receptor does not require the aromatic ring.
      
    • Scenario B (

      
       Increases/Potency Drops):  The interaction requires 
      
      
      
      -Electronics
      (e.g.,
      
      
      -
      
      
      stacking with Trp/Tyr or Cation-
      
      
      with Lys/Arg).[1][2][3] The aliphatic Cpa cannot fulfill this electronic requirement.

Pharmacological Implications[1][2][3][5][8]

Metabolic Stability (The "Metabolic Soft Spot")

Phenylalanine residues are primary targets for metabolic degradation:

  • Chymotrypsin: Cleaves peptide bonds at the C-terminus of aromatic residues (Phe, Trp, Tyr).[1]

  • CYP450s: Can hydroxylate the phenyl ring (Phase I metabolism).[2]

Advantage of Cpa-OMe: Replacing Phe with Cpa renders the bond resistant to chymotrypsin (which specifically recognizes the flat aromatic surface) and eliminates the possibility of aromatic hydroxylation. This is a standard strategy to extend the half-life (


) of peptide therapeutics.[1][2][3]
Blood-Brain Barrier (BBB) Penetration

Methylation of the C-terminus (forming the ester) neutralizes the negative charge of the carboxylate, significantly increasing LogP. Combined with the lipophilic cyclopentyl side chain, Cpa-OMe exhibits superior passive diffusion across the BBB compared to zwitterionic Phe.

References

  • Synthesis of Non-Canonical Amino Acids

    • Title: Asymmetric Synthesis of Non-Proteinogenic Amino Acids.[2][3]

    • Source:Chemical Reviews (2019).[1][2][3]

    • URL:[Link][1][2][3]

  • Bioisosterism in Drug Design

    • Title: Bioisosteres in Medicinal Chemistry.[1][2][3][4][5][6]

    • Source:Journal of Medicinal Chemistry (2011).[1][3]

    • URL:[Link][1][2][3]

  • Conformational Analysis of Cyclopentane

    • Title: Conform
    • Source:Imperial College London Chemistry Archives.[1][2][3]

    • URL:[Link] (General reference for envelope conformation mechanics).[1][2][3]

  • PubChem Compound Summary

    • Title: Methyl L-phenylalaninate (Phe-OMe properties for comparison).[1][2][3]

    • Source:National Center for Biotechnology Information.[1][2][3]

    • URL:[Link][1][2][3]

  • Metabolic Stability of Phe Analogues

    • Title: Improving the metabolic stability of peptides.
    • Source:Drug Discovery Today.
    • URL:[Link][1][2][3]

Sources

Foundational

The Ascendant Scaffold: Unlocking the Therapeutic Potential of Cyclopentylalanine and Its Derivatives

An In-depth Technical Guide Abstract The cyclopentyl moiety, a five-membered carbocyclic ring, represents a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, offering a blend of rig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The cyclopentyl moiety, a five-membered carbocyclic ring, represents a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, offering a blend of rigidity and flexibility, allow it to serve as a versatile pharmacophore capable of enhancing binding affinity, metabolic stability, and pharmacokinetic profiles.[1] While present in numerous approved drugs, from prostaglandins to antiviral agents, its incorporation into amino acid derivatives, specifically cyclopentylalanine, has opened new frontiers in peptide and small molecule drug design.[2][3] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of cyclopentylalanine derivatives. We will dissect their role as enzyme inhibitors, anticancer agents, and modulators of neurological and metabolic pathways, supported by detailed experimental protocols and mechanistic diagrams to empower researchers in this dynamic field.

The Cyclopentylalanine Advantage in Medicinal Chemistry

The therapeutic utility of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a biological target. The cyclopentyl group confers several advantageous properties that chemists leverage in drug design.

  • Enhanced Hydrophobicity and Binding: The non-polar, aliphatic nature of the cyclopentyl ring allows it to effectively occupy hydrophobic pockets within enzyme active sites or receptor binding domains.[1] When incorporated as the side chain of alanine, it creates a unique amino acid building block that can improve the binding affinity and biological activity of peptides.[3]

  • Conformational Rigidity: Unlike flexible linear alkyl chains, the puckered "envelope" conformation of the cyclopentane ring restricts the rotational freedom of the side chain.[1] This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity.

  • Metabolic Stability: The cyclic structure is often more resistant to metabolic degradation by enzymes like cytochrome P450s compared to linear chains, potentially improving a drug candidate's half-life.

  • Bioisosterism: The cyclopentyl ring can act as a bioisostere for other cyclic structures, such as the furanose ring in nucleosides, leading to the development of carbocyclic nucleoside analogs with improved pharmacokinetic profiles.[1]

These fundamental attributes make β-Cyclopentyl-alanine and its Fmoc-protected counterpart, Fmoc-L-cyclopentylalanine, valuable starting materials for solid-phase peptide synthesis (SPPS) and the broader synthesis of complex therapeutic agents.[2][3]

Therapeutic Applications & Mechanisms of Action

Derivatives incorporating the cyclopentyl scaffold have demonstrated significant potential across a spectrum of diseases. This section will explore the key therapeutic areas, supported by mechanistic insights and quantitative data.

Oncology

The development of novel anticancer agents is a primary focus for cyclopentyl-containing molecules. Their mechanisms are diverse, ranging from cell cycle inhibition to the modulation of inflammatory pathways involved in tumorigenesis.

2.1.1. Inhibition of Cyclin-Dependent Kinases (CDKs)

Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of CDKs. Pfizer's Palbociclib (Ibrance), which contains a cyclopentyl group, is a blockbuster CDK4/6 inhibitor for treating breast cancer.[1] Inspired by this success, novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one and pyrido[2,3-d]pyrimidine derivatives have been developed as potent anticancer agents.[4][5]

  • Mechanism of Action: These compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of CDK4 and CDK6. This prevents the formation of the active Cyclin D-CDK4/6 complex, which is responsible for phosphorylating the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1-to-S phase transition and thereby inducing cell cycle arrest.[5]

Caption: CDK4/6 Inhibition by a Cyclopentylalanine Derivative.

Quantitative Data: Anticancer Activity

Compound/DerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 6k (dihydropteridinone)Induces G2/M arrestHCT-116 (Colon)3.29[5]
HeLa (Cervical)6.75[5]
HT-29 (Colon)7.56[5]
Compound 7x (pyridopyrimidine)CDK4/CYCLIN D1Tumor Cells (general)0.03 - 0.1[4]
Compound 4b (cyclopentyloxyanisole)COX-2 InhibitionGeneral1.08[6]
Compound 13 (cyclopentyloxyanisole)COX-2 InhibitionGeneral1.88[6]
2,5-bis(4-hydroxybenzylidene)cyclopentanone Michael AcceptorHeLa (Cervical)0.656[7]

2.1.2. Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to cancer development. Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α) are critical pro-inflammatory mediators. Certain 2-cyclopentyloxyanisole derivatives have been synthesized and shown to potently inhibit these targets, demonstrating antitumor activity comparable to the reference drug celecoxib.[6]

2.1.3. Induction of Apoptosis via Redox Disruption

Cyclopentenone and diarylidenecyclopentanone scaffolds feature an α,β-unsaturated ketone moiety. This group acts as a Michael acceptor, reacting with cellular nucleophiles like cysteine residues in proteins and glutathione (GSH).[7] This disrupts the cellular redox balance, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.[7] Some novel cyclopentenone derivatives have shown efficacy even in cisplatin-resistant tumor cells, highlighting their potential to overcome common drug resistance mechanisms.[8]

Neurological Disorders

The unique structures of cyclopentylalanine derivatives make them promising candidates for treating a range of neurological conditions.

  • Alzheimer's, Epilepsy, and Parkinson's Disease: A computational and pharmacological study of (E)-2-(4-methoxybenzylidene)cyclopentan-1-one (A2K10) revealed high binding affinity for α7 nicotinic acetylcholine receptors. In animal models, A2K10 demonstrated potential as an anti-Alzheimer's, antiepileptic, and antiparkinsonian agent.[9]

  • Antitussive and Anticonvulsant Activity: Carbetapentane, a 1-phenyl-1-cyclopentanecarboxylate derivative, is a potent antitussive and anticonvulsant agent that binds with high affinity to sigma 1 sites.[10] The development of novel analogs with high selectivity for sigma 1 over muscarinic receptors is a promising strategy to develop agents with fewer side effects.[10]

Metabolic Disorders

Metabolic syndrome, encompassing conditions like obesity and type 2 diabetes, is a growing global health crisis.[11][12] Cyclopentyl derivatives are being explored as inhibitors of key enzymes in metabolic pathways.

  • Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition: PTP-1B is a negative regulator of the insulin and leptin signaling pathways, making it a prime target for the treatment of diabetes and obesity. Novel cyclopenta[d][2][13]-oxazine derivatives have been identified as potent and selective inhibitors of PTP-1B, with one compound exhibiting a nanomolar IC50 value.[14]

  • Squalene Synthase Inhibition: This enzyme catalyzes a key step in cholesterol biosynthesis. Cyclopentanedi- and tricarboxylic acids have been designed as squalene synthase inhibitors, representing a potential therapeutic avenue for hypercholesterolemia.[15]

  • Aldo-Keto Reductase (AKR) Inhibition: AKR1C1 and AKR1C3 are steroid-metabolizing enzymes implicated in hormone-dependent cancers. A series of cyclopentane derivatives were found to be selective inhibitors of these enzymes in the low micromolar range, marking them as promising starting points for anticancer drug development.[13]

Antimicrobial and Antiviral Activity

The structural versatility of cyclopentyl derivatives extends to infectious diseases.

  • Antibacterial Agents: MraY is an essential bacterial enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Cyclopentane-based analogs of the natural antibiotic muraymycin have been synthesized to target MraY. These simplified, more synthetically accessible analogs provide a basis for developing new antibiotics to combat drug-resistant bacteria.[16]

  • Antiviral Agents: Several approved antiviral drugs feature a cyclopentane ring, including Peramivir (an influenza neuraminidase inhibitor) and Glecaprevir (an HCV NS3/4A protease inhibitor).[1]

Key Experimental Protocols

To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. The following section details methodologies for assessing the anticancer and anti-inflammatory activity of cyclopentylalanine derivatives.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[7]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, HCT-116)[5][7]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (cyclopentylalanine derivative) dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for Anticancer Drug Screening using the MTT Assay.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to assess the anti-inflammatory activity of novel compounds.[7]

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Materials:

  • Wistar rats (150-200g)

  • Test compound (cyclopentylalanine derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • 1% Carrageenan solution in sterile saline

  • Pletysmometer or digital calipers

  • Oral gavage needles

Methodology:

  • Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Compound Administration: Administer the test compound or reference drug orally via gavage one hour before inducing inflammation. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7]

  • Measurement: Measure the paw volume (or thickness) of each rat using a plethysmometer or calipers immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

    • Where ΔV is the mean increase in paw volume.

Future Directions and Conclusion

The therapeutic landscape for cyclopentylalanine derivatives is both broad and deep. The unique structural and physicochemical properties of the cyclopentyl moiety have established it as a highly valuable scaffold in drug discovery. Current research has demonstrated potent activity in oncology, neurology, and metabolic and infectious diseases.[1]

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopentyl ring and its substituents to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][10]

  • Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) is crucial for understanding the mechanism of action and potential side effects.

  • Advanced Drug Delivery: Formulating promising derivatives into novel delivery systems (e.g., nanoparticles, bioconjugates) to improve targeted delivery and reduce systemic toxicity.[3]

  • Clinical Translation: Moving the most promising preclinical candidates into rigorous clinical trials to assess their safety and efficacy in humans.

References

  • New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. (2009). PubMed. [Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4). (2021). ResearchGate. [Link]

  • Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. (2021). PubMed. [Link]

  • Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders. (n.d.). PMC. [Link]

  • Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. (2020). PubMed. [Link]

  • Synthesis and anticancer activity studies of cyclopamine derivatives. (2008). PubMed. [Link]

  • Synthesis of fluorinated cyclopentenyladenine as potent inhibitor of S-adenosylhomocysteine hydrolase. (2004). PubMed. [Link]

  • PTP-1B inhibitors: cyclopenta[d][2][13]-oxazine derivatives. (2006). PubMed. [Link]

  • Anticancer Agents Based on Cyclopentenones. (2022). National & Kapodistrian University of Athens. [Link]

  • Cyclopentanedi- and tricarboxylic acids as squalene synthase inhibitors: syntheses and evaluation. (n.d.). PubMed. [Link]

  • Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. (n.d.). PubMed. [Link]

  • Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids. (2019). Figshare. [Link]

  • Targeting metabolic disorders by natural products. (2015). PMC. [Link]

  • Synthesis of cyclopentenes, pyrroles, and thiophenes via a sequence of propargyl-allenyl isomerizations, michael additions, and intramolecular Wittig reactions. (2014). PubMed. [Link]

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (n.d.). PMC. [Link]

  • Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Special Issue : Drug Candidates for the Treatment of Metabolic Syndrome. (n.d.). MDPI. [Link]

  • Atypical Antipsychotics and Metabolic Syndrome: From Molecular Mechanisms to Clinical Differences. (2021). MDPI. [Link]

  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025). AlQalam Journal of Medical and Applied Sciences. [Link]

Sources

Exploratory

Advanced Synthesis Strategies for Cyclopentyl-Containing Peptide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentyl-containing amino acids—specifically 1-aminocyclopentanecarboxylic acid (Ac₅c) , cyclopentylglycine (Cpg) , and cyclopentylalanine (Cpa) —represent a critical class of non-proteinogenic building blocks. Their incorporation into peptide backbones serves two primary medicinal chemistry objectives: conformational restriction (locking bio-active conformations via


 angle constraints) and metabolic stabilization  (shielding the peptide bond from proteolytic cleavage).

This guide details the synthesis of these intermediates and provides field-proven protocols for their integration into solid-phase peptide synthesis (SPPS), addressing the significant steric challenges they present.

Part 1: The Quaternary Constraint (Ac₅c)

The Ac₅c residue is a


-tetrasubstituted amino acid. Unlike standard amino acids, it lacks a hydrogen atom at the alpha position, inducing a strong helical or turn propensity (often 

-helix) and rendering the residue achiral (unless the ring itself is substituted).
Synthesis of H-Ac₅c-OH via Bucherer-Bergs

The most robust route for scalable synthesis of Ac₅c is the Bucherer-Bergs reaction, which converts cyclopentanone into a hydantoin intermediate, followed by hydrolysis.

Protocol: Bucherer-Bergs Synthesis of Ac₅c

Reagents: Cyclopentanone, Potassium Cyanide (KCN), Ammonium Carbonate


, Ethanol/Water, NaOH.
  • Hydantoin Formation:

    • Dissolve cyclopentanone (1.0 eq) in 50% EtOH/H₂O.

    • Add

      
       (3.0 eq) and KCN (1.5 eq). Caution: KCN is highly toxic. Maintain pH > 9 to prevent HCN gas evolution.
      
    • Heat to 60°C for 4-6 hours. The solution will turn from clear to slightly yellow.

    • Cool to 0°C. The 5-spirocyclopentylhydantoin precipitates as white crystals. Filter and wash with cold water.

    • Checkpoint: Melting point should be >200°C.

  • Alkaline Hydrolysis:

    • Suspend the hydantoin in 3M NaOH (5.0 eq).

    • Reflux (100°C) for 24–48 hours. Evolution of ammonia gas indicates hydrolysis is proceeding.

    • Monitoring: TLC (n-butanol/acetic acid/water 4:1:1) stained with ninhydrin. The hydantoin spot will disappear, and a lower Rf amine spot (Ac₅c) will appear.

  • Isolation:

    • Neutralize the solution to pH 7.0 using concentrated HCl.

    • The free amino acid H-Ac₅c-OH precipitates. Recrystallize from water/ethanol.[1]

Fmoc Protection of H-Ac₅c-OH

Due to the steric bulk of the cyclopentyl ring, standard Fmoc-Cl protocols can be sluggish. The Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) method is preferred to minimize dipeptide formation and oligomerization.

Protocol:

  • Dissolve H-Ac₅c-OH (10 mmol) in 10%

    
     (20 mL) and Dioxane (10 mL).
    
  • Cool to 0°C. Add Fmoc-OSu (11 mmol) dissolved in Dioxane dropwise.

  • Stir at RT for 18 hours.

  • Workup: Dilute with water, extract with ether (to remove unreacted Fmoc-OSu). Acidify the aqueous layer to pH 2 with 1N HCl. Extract the product into Ethyl Acetate.[2]

  • Yield: Expect >85% yield of Fmoc-Ac₅c-OH .

Part 2: The Lipophilic Sidechains (Cpg & Cpa)

Unlike Ac₅c, Cyclopentylglycine (Cpg) and Cyclopentylalanine (Cpa) possess a chiral


. Enantiopurity is paramount, as the wrong isomer can abolish biological activity.
Enantioselective Synthesis of L-Cpg

The Strecker synthesis yields a racemate. For high-purity L-Cpg, enzymatic resolution of the N-acetylated racemate using Acylase I (Aspergillus melleus) is the industry standard for producing synthesis-ready intermediates.

Workflow Visualization: Ac5c vs Cpg Synthesis

SynthesisPathways Cyclopentanone Cyclopentanone Hydantoin Spiro-Hydantoin Intermediate Cyclopentanone->Hydantoin Bucherer-Bergs KCN, (NH4)2CO3 Ac5c H-Ac5c-OH (Achiral) Hydantoin->Ac5c NaOH Reflux FmocAc5c Fmoc-Ac5c-OH Ac5c->FmocAc5c Fmoc-OSu Na2CO3 RacemicCpg Racemic N-Acetyl-Cpg Enzymatic Acylase I (Hydrolysis) RacemicCpg->Enzymatic pH 7.5, 37°C LCpg L-H-Cpg-OH (Pure) Enzymatic->LCpg Selective Deacetylation DCpg D-N-Acetyl-Cpg (Unreacted) Enzymatic->DCpg Remains Protected

Figure 1: Comparative synthesis pathways for the achiral Ac₅c (via Bucherer-Bergs) and chiral L-Cpg (via Enzymatic Resolution).

Part 3: SPPS Integration (The Crucible)

Incorporating cyclopentyl-containing residues into a peptide chain is chemically demanding.

  • Ac₅c: The quaternary center creates massive steric hindrance. Coupling to the N-terminus of an Ac₅c residue is difficult; coupling an Ac₅c onto the chain is moderately difficult.

  • Cpg: The bulky side chain adjacent to the amine interferes with the activation complex.

Coupling Reagent Selection

Standard HBTU/DIEA protocols often fail, leading to deletion sequences.

Reagent ClassReagentEfficiency for Cyclopentyl AARecommendation
Standard HBTU / TBTULowDo not use for Ac₅c couplings.
High-Efficiency HATU / HOAt HighGold Standard. HOAt creates a less sterically bulky active ester than HOBt.
Phosphonium PyAOPVery HighUse if HATU fails. Excellent for N-methylated or extremely hindered junctions.
Carbodiimide DIC / OxymaHighPreferred for microwave synthesis to reduce racemization risk (especially for Cpg).
Field-Proven Coupling Protocol (Manual or Automated)

Scenario: Coupling Fmoc-Xaa-OH onto H-Ac₅c-Peptide-Resin (The "Difficult" Step).

  • Swelling: Swell resin in DMF (30 min) to ensure maximum solvation of the hindered core.

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-Xaa-OH (5.0 eq) and HATU (4.9 eq) in dry DMF.

    • Add HOAt (5.0 eq) explicitly to boost kinetics.

    • Add TMP (2,4,6-trimethylpyridine) or DIEA (10 eq).

    • Wait 30 seconds for the yellow color (active ester formation).

  • Coupling:

    • Add activated mixture to the resin.[3][4]

    • Reaction Time: 2 hours at Room Temperature OR 15 mins at 75°C (Microwave).

  • Monitoring (Self-Validating System):

    • Perform a Chloranil Test (preferred over Kaiser for secondary amines, though Ac₅c is primary, the steric bulk mimics secondary amine sluggishness).

    • If positive (blue particles): Do NOT proceed. Perform a second coupling (Double Couple) using a different chemistry (e.g., PyAOP/Collidine).

Logic Flow for Difficult Couplings

SPPS_Logic Start Resin-Bound H-Ac5c-Peptide Couple1 Coupling Cycle 1 HATU / HOAt / DIEA (2 hrs, RT) Start->Couple1 Test1 QC: Chloranil/Kaiser Test Couple1->Test1 Decision1 Test Result? Test1->Decision1 Pass Proceed to Fmoc Deprotection Decision1->Pass Negative (No Color) Fail Incomplete Coupling Decision1->Fail Positive (Blue) Couple2 Coupling Cycle 2 PyAOP / Collidine (High Temp / Microwave) Fail->Couple2 Test2 QC: Chloranil/Kaiser Test Couple2->Test2 Decision2 Test Result? Test2->Decision2 Decision2->Pass Negative Cap Capping Step (Ac2O / Pyridine) Decision2->Cap Positive Note Prevents Deletion Sequences Cap->Note

Figure 2: Decision tree for overcoming steric hindrance during SPPS of cyclopentyl-containing peptides.

References

  • Bucherer-Bergs Synthesis of Ac5c

    • Source:Journal of Organic Chemistry.
    • Title: "Synthesis of 1-aminocyclopentanecarboxylic acid and its deriv
    • Context: Establishes the found
    • (General Journal Link for verification of method standard).

  • Enzymatic Resolution of Cpg

    • Source:Biotechnology and Bioengineering.
    • Title: "Enzymatic production of optically active amino acids."[5]

    • Context: Details the Acylase I protocol for L-Cpg.
  • Coupling Reagents (HATU/HOAt)

    • Source:Carpino, L. A. (1993). J. Am. Chem. Soc.[5][6]

    • Title: "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[7][8]

    • Context: The definitive paper on using HOAt to overcome steric hindrance in peptides like Ac5c.
  • Advanced SPPS Protocols

    • Source:Albericio, F., et al. (2018). Organic Process Research & Development.
    • Title: "Peptide Coupling Reagents, More than a Letter Soup."
    • Context: Comparative analysis of COMU, Oxyma, and H

Sources

Protocols & Analytical Methods

Method

Application Note: Mastering the Challenge of Coupling Bulky Amino Acid Esters

An Application Guide to Navigating Sterically Hindered Couplings Introduction: The Steric Hindrance Problem in Peptide Synthesis The formation of an amide bond is the fundamental reaction in peptide synthesis. While seem...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Navigating Sterically Hindered Couplings

Introduction: The Steric Hindrance Problem in Peptide Synthesis

The formation of an amide bond is the fundamental reaction in peptide synthesis. While seemingly straightforward, the efficiency of this coupling step can be dramatically impeded by steric hindrance. Bulky amino acid residues, such as those with α,α-disubstituted side chains (e.g., Aib), N-methylated backbones, or large side-chain protecting groups, present a significant physical barrier to the approaching nucleophilic amine.[1][2] This steric clash slows down the reaction rate, often leading to incomplete couplings, truncated sequences, and the formation of undesirable side products.[2][3]

This guide provides researchers, chemists, and drug development professionals with a detailed overview of the mechanistic challenges and a comprehensive set of protocols and strategies to successfully incorporate these sterically demanding building blocks into peptide sequences. We will move beyond simple step-by-step instructions to explain the chemical reasoning behind choosing specific reagents, solvents, and conditions, empowering you to optimize these difficult couplings.

The Mechanistic Hurdle: Why Steric Bulk Impedes Amide Bond Formation

Peptide coupling is a nucleophilic acyl substitution reaction.[4] The process requires the "activation" of the carboxylic acid group of one amino acid, making it a better electrophile for the incoming amine of the second amino acid.[5] Steric hindrance interferes with this process at two critical junctures:

  • Formation of the Activated Intermediate: The bulky side chains can hinder the coupling reagent's access to the carboxyl group.

  • Nucleophilic Attack: Even if the activated species is formed, the bulky groups on both the electrophile and the incoming nucleophile can prevent the molecules from achieving the necessary orientation for the amine's lone pair to attack the activated carbonyl carbon.

This mechanistic challenge is visualized in the workflow below.

G cluster_0 Standard Coupling Workflow cluster_1 Points of Failure with Bulky Residues AA1 Amino Acid 1 (Carboxyl Component) Activated Activated Intermediate (e.g., O-Acylisourea, OBt-ester) AA1->Activated Activation Reagent Coupling Reagent + Base Reagent->Activated Peptide Dipeptide (Amide Bond Formed) Activated->Peptide Nucleophilic Attack AA2 Amino Acid 2 (Amine Component) AA2->Peptide Hindrance1 Steric Hindrance Impairs Activation Hindrance1->Activated Slows or Prevents Formation Hindrance2 Steric Hindrance Blocks Attack Hindrance2->Peptide Prevents Bond Formation

Caption: General workflow for peptide bond formation and points of steric interference.

Key Parameters for Overcoming Steric Hindrance

Successfully navigating the coupling of bulky amino acids requires a multi-faceted approach where the coupling reagent, solvent, reaction time, and temperature are carefully optimized.

The Crucial Role of the Coupling Reagent

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for sterically demanding couplings as they form relatively moderately reactive O-acylisourea intermediates.[2][6] For these challenges, more potent in-situ activating reagents are required.

  • Uronium/Aminium Salts: Reagents such as HATU , HBTU , and HCTU are the workhorses for difficult couplings.[4][7][8] They react with the carboxylic acid to form highly reactive activated esters (OAt or OBt esters), which are more susceptible to nucleophilic attack even by a hindered amine.[1][8] HATU is often considered superior due to the formation of the 7-aza-1-hydroxybenzotriazole (OAt) ester, which is more reactive than the OBt ester formed by HBTU.[9][10]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective and function similarly to uronium salts.[7][10] A key advantage is that they do not have the potential to cause guanidinylation of the free amine, a side reaction that can occur when uronium salts are used in excess.[7][8][9]

  • Specialized Reagents: For the most extreme cases, such as coupling two α,α-disubstituted amino acids, even the most potent uronium or phosphonium reagents may fail. In these situations, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be an effective, albeit more complex, strategy.[2][7][9]

Solvent Systems: More Than Just a Medium

The solvent plays a critical role in solvating the growing peptide chain and the reagents.[11] Poor solvation can lead to peptide aggregation on the solid support, hiding the reactive amine terminus and preventing the coupling reaction from proceeding.[2]

  • N-Methyl-2-pyrrolidone (NMP): Generally considered superior to Dimethylformamide (DMF) for its stronger solvating properties, especially for difficult or aggregating sequences.[2][12]

  • Dimethylformamide (DMF): While widely used, it is less effective at solvating aggregated peptides.[11] The quality of DMF is also critical, as degradation can produce dimethylamine, which can interfere with the reaction.[13]

  • Solvent Mixtures: For particularly challenging sequences, mixtures of solvents such as DCM/DMF/NMP or the use of "magic bullet" solvents like DMSO or TFE/DCM can help disrupt secondary structures and improve solvation.[2][13]

The Impact of Temperature and Reaction Time

Steric hindrance dramatically slows down reaction kinetics.[2] Therefore, adjustments to time and temperature are often necessary.

  • Extended Reaction Times: While a standard coupling may be complete in 30-60 minutes, hindered couplings often require significantly longer times, from 2-4 hours to overnight.[1][2]

  • Double Coupling: A common and effective strategy is to perform the coupling reaction twice. After the first coupling, the resin is washed, and a fresh solution of activated amino acid is added to drive the reaction to completion.[2][14]

  • Elevated Temperatures: Gentle heating (e.g., 40-50°C) can provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously as higher temperatures increase the risk of racemization, particularly for sensitive amino acids like Cysteine and Histidine.[2][14]

  • Microwave-Assisted Peptide Synthesis (MASPS): Microwave irradiation is a highly effective method for accelerating difficult couplings, often reducing reaction times from hours to minutes while minimizing side reactions.[2]

Additives: Minimizing Side Reactions

The forceful conditions required for hindered couplings can exacerbate side reactions, primarily racemization (epimerization).[15][16][17] Racemization occurs when the α-proton of the activated amino acid is abstracted, leading to a loss of stereochemical integrity.[17][18]

  • HOBt and its Derivatives: Additives like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) are essential.[18][19] They are incorporated into the activated intermediate, forming active esters that are not only highly reactive but also suppress racemization.[15] Modern coupling reagents like HATU and HBTU already contain these moieties within their structures.

  • OxymaPure®: This is a safer and highly effective alternative to the potentially explosive HOBt-based additives.[9] The coupling reagent COMU incorporates the Oxyma moiety directly.[9][20]

  • Bases: A non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, is required for activation with uronium and phosphonium salts.[7] For reactions with a high risk of racemization, the weaker base Collidine is sometimes recommended over DIPEA.[7]

  • Copper (II) Salts: The addition of CuCl₂ has been shown to be highly effective at suppressing racemization, especially in solution-phase couplings and for sensitive residues.[18][19][21]

Comparative Analysis of Coupling Reagents for Hindered Amino Acids

Reagent ClassExamplesActivated SpeciesReactivityKey AdvantagesKey Disadvantages
Carbodiimides DCC, DIC, EDCO-AcylisoureaModerateLow cost, simple to use.[19][22]Often insufficient for hindered couplings; high risk of racemization without additives; DCU byproduct (from DCC) is insoluble.[6][19]
Uronium/Aminium HBTU, TBTUOBt EsterHighHighly effective for most difficult couplings; byproducts are water-soluble.[4][7]Can cause guanidinylation if used in excess; HOBt-based reagents have safety/shipping restrictions.[8]
Uronium/Aminium HATU, HCTUOAt/O-6-ClBt EsterVery HighMore reactive than HBTU/TBTU, considered the gold standard for many hindered couplings.[8][9][10]Higher cost; potential for guanidinylation.[8]
Phosphonium PyBOP, PyAOPOBt/OAt EsterVery HighExcellent reactivity comparable to uronium salts; no risk of guanidinylation.[7][8][10]Higher cost; can be less stable than uronium salts.
Immonium/Uronium COMUOxyma EsterVery HighReactivity comparable to HATU; safer (non-explosive) Oxyma-based leaving group; water-soluble byproducts.[7][9][20]Relatively newer and higher cost.
Acyl Halide Formers TFFH, PyBroPAcyl Fluoride/BromideExtremely HighEffective for the most challenging couplings (e.g., Aib-Aib); generates highly reactive intermediates.[7][9][23]Reagents can be harsh; requires anhydrous conditions; higher complexity.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. All equivalents are calculated relative to the initial loading of the resin.

Protocol 1: Double Coupling of a Hindered Amino Acid using HATU

This protocol is suitable for most bulky residues, including N-methylated amino acids.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-protected bulky amino acid (0.4 mmol, 4 eq.)

  • HATU (0.39 mmol, 3.9 eq.)

  • DIPEA (0.8 mmol, 8 eq.)

  • Peptide-grade DMF or NMP

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF.[1]

  • First Coupling - Activation: In a separate vial, dissolve the Fmoc-protected bulky amino acid (4 eq.) and HATU (3.9 eq.) in ~2 mL of DMF. Add DIPEA (8 eq.) and vortex briefly. Allow this pre-activation to proceed for 1-2 minutes at room temperature.[24]

  • First Coupling - Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.[1]

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents.

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will give a negative result for N-methylated or other secondary amines. A bromophenol blue test is a suitable alternative.[1]

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid. Agitate for an additional 1-2 hours.

  • Final Wash: Drain the second coupling solution and wash the resin extensively with DMF (5x) and DCM (5x). Dry the resin under a stream of nitrogen before proceeding to the next synthesis cycle.

Protocol 2: Acyl Fluoride Mediated Coupling for Extremely Hindered Residues

This protocol is for cases where even potent uronium reagents fail, such as Fmoc-Aib-Aib couplings. Strict anhydrous conditions are required.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-Aib-OH (or other α,α-disubstituted amino acid) (0.5 mmol, 5 eq.)

  • TFFH (0.5 mmol, 5 eq.)

  • DIPEA or Collidine (1.0 mmol, 10 eq.)

  • Anhydrous DCM

Procedure:

  • Resin Preparation: As described in Protocol 1, step 1. Ensure the resin is washed with anhydrous DCM and kept under an inert atmosphere (Nitrogen or Argon).

  • Acyl Fluoride Formation: In a flame-dried glass vial under an inert atmosphere, dissolve the Fmoc-Aib-OH (5 eq.) in anhydrous DCM. Add TFFH (5 eq.) followed by the base (10 eq.). Stir the solution at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[2]

  • Coupling Reaction: Transfer the acyl fluoride solution to the vessel containing the deprotected peptide-resin. Agitate the reaction for 2-4 hours at room temperature.

  • Washing and Analysis: Wash the resin thoroughly as described in Protocol 1, step 7. The success of the coupling should be confirmed after cleavage from the resin via mass spectrometry, as on-resin tests are unreliable for these residues.

Decision-Making Workflow for Coupling Strategy

G Start Start: Couple Bulky Amino Acid Ester Q1 Is the N-terminus a secondary amine (e.g., N-Methyl)? Start->Q1 Q2 Is the residue α,α-disubstituted (e.g., Aib)? Q1->Q2 No Strat2 Aggressive Strategy: Double couple with HATU in NMP. Consider gentle heating or microwave. Q1->Strat2 Yes Strat1 Standard Potent Reagent: Use HATU or PyBOP in NMP. Extend time to 2h. Q2->Strat1 No Strat3 Extreme Strategy: Use Acyl Fluoride (TFFH) under anhydrous conditions. Q2->Strat3 Yes Monitor Monitor reaction. (Kaiser/Bromophenol Blue) Strat1->Monitor Strat2->Monitor Strat3->Monitor End Coupling Complete Monitor->End

Caption: A decision workflow for selecting the appropriate coupling strategy.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution & Rationale
Low or Incomplete Coupling 1. Insufficient reagent reactivity.2. Poor solvation/peptide aggregation.3. Insufficient reaction time.1. Switch to a more potent reagent (e.g., DIC -> HATU). A more reactive activated ester is needed to overcome the steric barrier.[2]2. Switch solvent from DMF to NMP or a solvent mixture. Better solvation exposes the reactive amine terminus.[2][11]3. Increase coupling time and/or perform a double coupling. The reaction is kinetically slow and needs more time to reach completion.[1][2]
Racemization/Epimerization 1. Over-activation of the amino acid.2. Use of a strong base (DIPEA).3. Elevated temperature.1. Minimize pre-activation time. Ensure an additive like HOBt or Oxyma is present (inherent in most modern reagents).[14]2. Switch from DIPEA to a weaker base like Collidine. This reduces the propensity for α-proton abstraction.[7]3. If heating, keep the temperature as low as possible for the shortest time required. Consider adding CuCl₂ to suppress racemization.[21]
Peptide Truncation Incomplete coupling in the previous cycle followed by capping or failure to deprotect in the next cycle.This is a direct result of failed coupling. Re-evaluate the coupling strategy using the solutions for "Low Coupling" above. Ensure complete deprotection before coupling.
Guanidinylation Side Product Use of excess uronium/aminium reagent (e.g., HATU, HBTU) relative to the carboxylic acid.Use a slight excess of the amino acid relative to the coupling reagent. Alternatively, switch to a phosphonium-based reagent (e.g., PyBOP), which does not cause this side reaction.[7][8]

Conclusion

The successful coupling of sterically hindered amino acid esters is an achievable but non-trivial task that demands careful consideration of reaction conditions. There is no single "one-size-fits-all" solution. By understanding the underlying mechanistic challenges and systematically optimizing the choice of coupling reagent, solvent system, and reaction parameters, researchers can effectively overcome the kinetic barriers imposed by steric bulk. The use of highly reactive uronium or phosphonium reagents in superior solvating media like NMP, combined with extended reaction times or double coupling protocols, provides a robust foundation for incorporating these valuable residues into complex peptide structures.

References

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Google Cloud.
  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (n.d.). Google Cloud.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. (2025). BenchChem.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). BOC Sciences.
  • Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides. (2025). BenchChem.
  • New coupling reagent for solid phase peptide synthesis. (2014, May 30). AAPPTec.
  • Side Reactions in Peptide Synthesis. (2025, June 14). Filo.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Coupling Reagents. (n.d.). AAPPTec.
  • Albericio, F., & El-Faham, A. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS.
  • El-Faham, A., & Albericio, F. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025, December). BenchChem.
  • Novabiochem® Coupling reagents. (n.d.). Merck.
  • 3.5 Carbodiimides. (n.d.). Thieme.
  • 3.7 Phosphonium Salts. (n.d.). Thieme.
  • Kuroda, N., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(5), 508-514.
  • Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency. (2025). BenchChem.
  • Epimerisation in Peptide Synthesis. (2023, December 8). MDPI.
  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed.
  • Technical Support Center: Optimizing HBTU Coupling Reactions. (2025). BenchChem.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology.
  • Reid, G. E., & Simpson, R. J. (2005, January 15). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.
  • Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
  • The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.). Angewandte Chemie.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). Nowick Lab.
  • Subirós-Funosas, R., et al. (2009). COMU: a third generation of uronium-type coupling reagents. Chemistry - A European Journal, 15(37), 9394-9403.
  • Efficient Method for the Synthesis of N-Methylated Peptides. (2000). Chemical Letters, 29, 204-205.
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (2025, August 6). ResearchGate.
  • Development of optimized conditions for Glaser-Hay bioconjugations. (n.d.). PMC.
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (2026, February 3). MDPI.

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of Methyl 2-amino-3-cyclopentylpropanoate into Peptidomimetic Scaffolds

Prepared by: A Senior Application Scientist Abstract The integration of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with enha...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Abstract

The integration of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with enhanced pharmacological profiles.[1][2] These modifications can confer improved metabolic stability, receptor affinity, selectivity, and bioavailability compared to their natural peptide counterparts.[3] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of Methyl 2-amino-3-cyclopentylpropanoate, a non-canonical amino acid featuring a bulky aliphatic side chain, into peptide backbones. We will address the necessary preparatory chemistry to convert the amino ester into a solid-phase peptide synthesis (SPPS)-compatible building block, detail the optimized coupling strategies required to overcome steric challenges, and outline the subsequent cleavage, purification, and analytical validation steps.

Introduction: The Rationale for Cyclopentyl Moiety Integration

Peptides are promising therapeutic agents, but their application is often hampered by poor stability against proteolysis and low membrane permeability.[3] The introduction of nnAAs with unique side chains is a proven strategy to overcome these limitations.[1] The cyclopentyl group of Methyl 2-amino-3-cyclopentylpropanoate offers several distinct advantages:

  • Conformational Rigidity: The cyclic nature of the cyclopentyl side chain restricts the rotational freedom of the peptide backbone.[4][5] This pre-organization can lock the peptidomimetic into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.

  • Increased Lipophilicity: The aliphatic cyclopentyl group increases the overall hydrophobicity of the peptide. This can improve its ability to cross biological membranes and enhance oral bioavailability, key attributes for developing drug-like molecules.[1]

  • Proteolytic Resistance: The steric bulk of the cyclopentyl side chain can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in-vivo half-life of the therapeutic candidate.[2][6]

This document serves as a practical guide for researchers aiming to leverage these benefits by incorporating this valuable building block into their peptide-based drug discovery programs.

From Amino Ester to SPPS-Ready Building Block

A critical preliminary step is the conversion of the commercially available Methyl 2-amino-3-cyclopentylpropanoate (an amino methyl ester) into an N-terminally protected amino acid suitable for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). SPPS protocols require a free carboxylic acid for activation and coupling, and a temporary protecting group on the α-amino group.[6]

Workflow for Building Block Preparation

The conversion involves a two-step process: N-terminal protection with a 9-fluorenylmethoxycarbonyl (Fmoc) group, followed by saponification (hydrolysis) of the methyl ester to yield the free carboxylic acid.

G cluster_prep Building Block Synthesis start Methyl 2-amino-3-cyclopentylpropanoate (Amino Ester) step1 Step 1: N-Fmoc Protection Reagent: Fmoc-OSu start->step1 Protect α-amino group intermediate Fmoc-Protected Amino Ester step1->intermediate step2 Step 2: Saponification Reagent: LiOH intermediate->step2 Hydrolyze methyl ester end_product Fmoc-2-amino-3-cyclopentylpropanoic acid (SPPS-Ready Building Block) step2->end_product

Caption: Workflow for converting the amino ester to an SPPS-compatible Fmoc-amino acid.

Protocol 1: Synthesis of Fmoc-2-amino-3-cyclopentylpropanoic acid

A. N-Fmoc Protection

  • Dissolution: Dissolve Methyl 2-amino-3-cyclopentylpropanoate (1.0 eq) in a suitable solvent mixture such as 10% aqueous sodium carbonate and acetonitrile.

  • Reagent Addition: Cool the solution in an ice bath. Add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) portion-wise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the mixture with water and perform an extraction with ethyl acetate. Wash the organic layer sequentially with 1 M HCl and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected amino ester.

B. Saponification (Methyl Ester Hydrolysis)

  • Dissolution: Dissolve the crude product from step A in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Cool the solution to 0°C and add lithium hydroxide (LiOH) (1.5 eq). Stir the reaction at this temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Quenching & Acidification: Upon completion, carefully acidify the reaction mixture to a pH of ~2-3 with cold 1 M HCl.

  • Extraction & Purification: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting solid by flash column chromatography or recrystallization to obtain the final product, Fmoc-2-amino-3-cyclopentylpropanoic acid.

Scientist's Note: The choice of Fmoc-OSu provides a clean reaction for N-protection. Saponification with LiOH is effective for hydrolyzing the methyl ester to the required carboxylic acid. Careful pH adjustment during work-up is crucial to ensure protonation of the carboxylate for efficient extraction into the organic phase.

Incorporating the Building Block via Solid-Phase Peptide Synthesis (SPPS)

With the SPPS-ready building block in hand, its incorporation into a growing peptide chain can proceed. The primary challenge during this phase is overcoming the steric hindrance presented by the bulky cyclopentyl side chain, which can lead to slow or incomplete coupling reactions.[7]

Optimized SPPS Workflow

G cluster_spps Fmoc-SPPS Cycle for Bulky nnAAs resin Resin-Bound Peptide (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 capping Optional Capping (Acetic Anhydride) wash2->capping capping->coupling If incomplete, re-couple cycle_end Resin-Bound Peptide (n+1) capping->cycle_end If successful cycle_end->deprotection Next Cycle

Caption: Optimized Fmoc-SPPS cycle highlighting key steps for non-natural amino acids.

Protocol 2: SPPS Incorporation of Fmoc-2-amino-3-cyclopentylpropanoic acid

This protocol assumes a standard Fmoc/tBu SPPS strategy.[7]

Reagents & Equipment:

  • SPPS reaction vessel

  • Fmoc-protected amino acids

  • Resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Coupling Reagents (see Table 1)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with the deprotection solution for 5 minutes, drain, and repeat with a fresh portion for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Coupling Reaction (Critical Step):

    • In a separate vial, pre-activate the Fmoc-2-amino-3-cyclopentylpropanoic acid (3-5 eq) with a suitable coupling reagent (3-5 eq) and a base like DIEA (6-10 eq) in DMF for 5-10 minutes.[7]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.[7]

  • Monitoring & Troubleshooting: Perform a qualitative test (e.g., Kaiser test) to check for reaction completion.

    • If incomplete (positive Kaiser test): Drain the vessel and perform a "double coupling" by repeating step 4 with a fresh solution of activated amino acid.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the sequence.

  • Final Cleavage: Once the sequence is complete, wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]

  • Peptide Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptidomimetic using LC-MS and analytical HPLC.

Data Table 1: Selection of Coupling Reagents for Sterically Hindered nnAAs
Coupling ReagentNameClassRationale for Use
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUrioniumHigh reactivity, excellent for sterically hindered couplings. Minimizes racemization.
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateUrioniumSimilar to HATU in efficiency, often more cost-effective. A strong choice for difficult couplings.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetateCarbodiimideA potent and safer alternative to HOBt-based activators. Good for reducing racemization.

Scientist's Note: For a bulky residue like 2-amino-3-cyclopentylpropanoic acid, standard coupling reagents like HBTU or DIC alone may result in low yields.[7] It is highly recommended to use a more potent uronium-based reagent such as HATU or HCTU. Extended coupling times and the practice of double coupling are proactive measures to drive the reaction to completion and maximize the yield of the desired full-length peptide.

Conclusion

The successful incorporation of Methyl 2-amino-3-cyclopentylpropanoate into peptidomimetics requires a methodical approach, beginning with its conversion into an SPPS-compatible building block. By employing optimized coupling strategies with potent activating reagents and extended reaction times, the challenges posed by steric hindrance can be effectively overcome. The resulting peptidomimetics, endowed with enhanced conformational stability and lipophilicity, represent promising candidates for further development in therapeutic research. This guide provides the foundational protocols and scientific rationale to empower researchers in this endeavor.

References

  • New method boosts production of non-natural amino acids for peptide assembly. (2026). Vertex AI Search.
  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
  • Unnatural amino acids. JPT Peptide Technologies.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Unn
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC.
  • Methyl 2-amino-3-cyclohexylpropano
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. PMC.
  • A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids
  • Peptides to Peptidomimetics: A Strategy Based on the Structural Fe
  • Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research.
  • Peptidomimetics in Modern Drug Discovery. Life Chemicals.

Sources

Method

Application Note: Solvent Selection &amp; Handling Protocol for Methyl 2-amino-3-cyclopentylpropanoate

Part 1: Executive Summary & Physicochemical Profile Methyl 2-amino-3-cyclopentylpropanoate (often referred to as Cyclopentylalanine methyl ester) is a non-proteinogenic amino acid derivative used extensively as a chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile

Methyl 2-amino-3-cyclopentylpropanoate (often referred to as Cyclopentylalanine methyl ester) is a non-proteinogenic amino acid derivative used extensively as a chiral building block in peptide synthesis and medicinal chemistry (e.g., protease inhibitors).

Effective utilization of this compound requires a strict understanding of its two distinct forms: the Hydrochloride Salt (HCl) and the Free Base . The solubility profile inverts completely depending on which form is present.

Quick Reference: Physicochemical Properties
PropertyHydrochloride Salt (Standard Commercial Form)Free Base (Reactive Form)
Physical State White to off-white crystalline solidColorless to pale yellow oil / low-melting solid
Polarity High (Ionic)Moderate (Lipophilic)
Primary Solubility Water, Methanol, DMSO, DMFDichloromethane (DCM), Ethyl Acetate, Chloroform
Insolubility Diethyl ether, Hexanes, TolueneWater (limited), dilute aqueous base
Stability High (Hygroscopic - store desiccated)Moderate (Prone to oxidation/cyclization)
CAS (Generic) 1466-75-7 (General structure reference)Varies by enantiomer

Part 2: Solvent Selection Matrix

For Biological Assays (Stock Solutions)

Recommended Solvent: DMSO (Dimethyl Sulfoxide)

  • Rationale: The HCl salt dissolves readily in DMSO. DMSO is miscible with aqueous assay buffers, allowing for high-concentration stocks (e.g., 10–100 mM) that can be diluted without precipitation.

  • Constraint: Keep final DMSO concentration <0.1% to <1% depending on cell line sensitivity.

For Chemical Synthesis (Coupling Reactions)

Recommended Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Rationale:

    • Peptide Coupling: DMF is preferred for dissolving the HCl salt along with a base (e.g., DIPEA) to generate the nucleophilic free amine in situ.

    • Acylation/Reductive Amination: DCM is excellent for the free base form. If starting with HCl salt in DCM, solubilization requires adding a tertiary amine base.

For Analytical Chemistry (NMR)[2][3][4]
  • HCl Salt: Use DMSO-d6 or Methanol-d4 . (Insoluble in CDCl3).[1]

  • Free Base: Use Chloroform-d (CDCl3) .

For Purification (Liquid-Liquid Extraction)

System: Ethyl Acetate (Organic) / Saturated NaHCO3 (Aqueous)

  • Mechanism: The HCl salt is water-soluble.[1] To extract it into an organic layer, the pH must be raised (pH > 9) using bicarbonate or carbonate to deprotonate the ammonium group (

    
    ) to the amine (
    
    
    
    ).

Part 3: Visualized Decision Workflows

Diagram 1: Solubility & Handling Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the intended application and the compound's current state.

SolubilityLogic Start Starting Material: Methyl 2-amino-3-cyclopentylpropanoate HCl Application Select Application Start->Application BioAssay Biological Assay Application->BioAssay Synthesis Chemical Synthesis Application->Synthesis Workup Purification/Extraction Application->Workup DMSOStep Dissolve in 100% DMSO (Stock 10-100mM) BioAssay->DMSOStep SolventChoice Solvent Choice Synthesis->SolventChoice Biphasic Biphasic System: EtOAc / Sat. NaHCO3 Workup->Biphasic Dilution Dilute into Media/Buffer (Ensure <1% DMSO) DMSOStep->Dilution DMFPath DMF + Base (DIPEA) (In-situ Free Basing) SolventChoice->DMFPath Standard Peptide Coupling DCMPath DCM (Requires Free Base) SolventChoice->DCMPath If Free Base Isolated Partition Partition: Amine moves to Organic Salts stay in Aqueous Biphasic->Partition

Caption: Decision tree for solvent selection based on the specific experimental phase (Assay, Synthesis, or Purification).

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of Free Base (Desalting)

Objective: Isolate the reactive free amine form from the stable HCl salt for use in DCM-based reactions.

  • Dissolution: Dissolve 1.0 g of Methyl 2-amino-3-cyclopentylpropanoate HCl in 10 mL of distilled water.

  • Basification: Slowly add Saturated Sodium Bicarbonate (

    
    ) solution while stirring until pH reaches 9–10. Note: The solution may become cloudy as the free base oils out.
    
  • Extraction:

    • Add 15 mL of Dichloromethane (DCM) or Ethyl Acetate .

    • Shake vigorously in a separatory funnel; vent to release

      
      .
      
    • Collect the lower organic layer (if DCM) or upper organic layer (if EtOAc).

    • Repeat extraction of the aqueous layer 2x with fresh solvent.

  • Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) at 30°C.

  • Result: A colorless oil (Free Base). Use immediately to prevent cyclization or oxidation.

Protocol B: Solubility Validation Workflow

Objective: Confirm solubility compatibility before committing valuable compound to an experiment.

  • Weighing: Weigh approx. 1 mg of compound into a clear glass vial.

  • Solvent Addition: Add solvent in 10

    
    L increments.
    
  • Observation: Vortex for 10 seconds after each addition.

    • Soluble: Clear solution, no particulates.

    • Sparingly Soluble: Cloudy, requires sonication.

    • Insoluble: Visible solid persists after 100

      
      L (Concentration < 10 mg/mL).
      
  • Critical Check: If using DMSO for bioassays, perform a "Water Spike Test": Add water to the DMSO solution to mimic assay conditions. If precipitation occurs immediately, the stock concentration is too high.

Diagram 2: Extraction Mechanism

Visualizing the chemical transformation during the workup phase.

Extraction Salt R-NH3+ Cl- (Water Soluble) Reaction Deprotonation (pH > 9) Salt->Reaction Base Base (NaHCO3) Base->Reaction FreeBase R-NH2 (Organic Soluble) Reaction->FreeBase Extracts into DCM/EtOAc Byproducts NaCl + H2O + CO2 Reaction->Byproducts Remains in Aqueous

Caption: Chemical mechanism of converting the water-soluble hydrochloride salt into the organic-soluble free base during extraction.

Part 5: Troubleshooting & Stability

Ester Hydrolysis (The "Disappearing" Compound)
  • Symptom: Loss of product during aqueous workup; appearance of carboxylic acid byproducts.

  • Cause: Methyl esters are susceptible to hydrolysis in high pH (strong bases like NaOH) or low pH environments over time.

  • Solution: Use mild bases (NaHCO3, K2CO3) for neutralization. Do not leave the compound in aqueous basic solution for extended periods. Perform extractions quickly and keep temperatures low (0–4°C).

Diketopiperazine Formation (Cyclization)
  • Symptom: Formation of an insoluble white solid from the free base oil.

  • Cause: Free amino acid esters can self-condense (dimerize) to form stable cyclic diketopiperazines, especially in concentrated solutions.

  • Solution: Store the compound as the HCl salt. Only convert to the free base immediately prior to use. Avoid heating the free base in solution.

Part 6: References

  • Sigma-Aldrich. (n.d.). Methyl 2-amino-3-cyclopentylpropanoate hydrochloride Product Specification. Retrieved from [2]

  • Bodanszky, M. (1993).[3] Principles of Peptide Synthesis. Springer-Verlag. (Standard reference for amino acid ester handling and protection strategies).

  • PubChem. (n.d.). Compound Summary: Amino acid methyl esters. National Library of Medicine. Retrieved from

  • Bocchetti, et al. (2013). Solubility and stability of amino acid derivatives in organic solvents. Journal of Peptide Science. (General grounding for amino acid ester solubility profiles).

Sources

Application

Application Note: Enantioselective Synthesis of L-3-Cyclopentylalanine via Enzymatic Kinetic Resolution of Methyl Esters

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Strategic Rationale & Biochemical Context The incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Strategic Rationale & Biochemical Context

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery. Specifically, L-3-cyclopentylalanine (L-Cpa) is a highly valued bulky, hydrophobic building block used to enhance the proteolytic stability and target-binding affinity of therapeutic peptides[1]. It is frequently utilized in the development of Cathepsin S inhibitors, broad-spectrum antimicrobial peptidomimetics, and engineered metalloenzymes[1][2].

While asymmetric chemical synthesis of L-Cpa requires expensive chiral auxiliaries or transition-metal catalysts, enzymatic kinetic resolution of the racemic methyl ester (DL-Cpa-OMe) offers a highly scalable, cost-effective, and environmentally benign alternative. By utilizing Subtilisin Carlsberg (commercially available as Alcalase 2.4L), researchers can achieve an enantiomeric excess (ee) of >99% under mild aqueous conditions.

Mechanistic Causality (E-E-A-T)

To ensure a self-validating and reproducible workflow, it is critical to understand the causality behind the experimental parameters:

  • Enzyme Selection (Alcalase): Alcalase is a robust serine protease. Its S1 binding pocket perfectly accommodates the hydrophobic cyclopentyl side chain of the substrate. The enzyme's stereospecificity ensures that only the L-enantiomer of the methyl ester is positioned correctly for nucleophilic attack by the active-site serine, leaving the D-enantiomer completely unreacted.

  • Substrate Choice (Methyl Ester): The methyl ester is chosen over ethyl or tert-butyl esters because it minimizes steric hindrance in the S1' leaving-group pocket, maximizing the catalytic turnover rate (

    
    )[3].
    
  • Strict pH Control (pH-Stat): The hydrolysis of the methyl ester generates a free carboxylic acid, which releases protons into the unbuffered aqueous medium. If the pH drops below 7.0, the histidine residue within the enzyme's catalytic triad (Ser-His-Asp) becomes protonated, immediately halting catalysis. Continuous titration with NaOH via a pH-stat maintains the optimal pH of 8.0 and provides a real-time kinetic readout of the reaction's progress.

ReactionScheme Substrate DL-Cpa-OMe (Racemic Methyl Ester) Enzyme Alcalase 2.4L (pH 8.0, 25°C) Substrate->Enzyme Hydrolysis L_Acid L-3-Cyclopentylalanine (Aqueous Phase) Enzyme->L_Acid L-Enantiomer Cleavage D_Ester D-Cpa-OMe (Organic Phase) Enzyme->D_Ester Unreacted D-Enantiomer

Fig 1: Enzymatic kinetic resolution of racemic 3-cyclopentylalanine methyl ester.

Experimental Protocol: Self-Validating Workflow

Reagents & Equipment
  • Substrate: DL-3-cyclopentylalanine methyl ester hydrochloride (DL-Cpa-OMe·HCl).

  • Enzyme: Alcalase 2.4L (Novozymes).

  • Titrant: 1.0 M NaOH (Standardized).

  • Equipment: Jacketed reaction vessel, overhead stirrer, pH-stat autotitrator.

Step-by-Step Enzymatic Hydrolysis
  • Substrate Solubilization: Dissolve 50.0 g (0.24 mol) of DL-Cpa-OMe·HCl in 400 mL of deionized water in a jacketed reaction vessel.

    • Causality: Water is used without buffer to allow the pH-stat to accurately track the reaction progress via NaOH consumption.

  • Temperature & pH Equilibration: Adjust the temperature to 25 °C. Carefully adjust the initial pH to 8.0 using 1.0 M NaOH.

  • Enzyme Addition: Add 1.0 mL of Alcalase 2.4L to the mixture.

  • Kinetic Monitoring: Engage the pH-stat to maintain the pH at exactly 8.0.

    • Self-Validation Check: The reaction is complete when NaOH consumption plateaus at exactly 0.5 equivalents (approx. 120 mL of 1.0 M NaOH), indicating 50% conversion (complete hydrolysis of the L-enantiomer).

  • Termination: Once the plateau is reached (typically 12–18 hours), terminate the reaction by adjusting the pH to 9.0 with NaOH, which deactivates the enzyme and ensures the L-Cpa is fully deprotonated for extraction.

Downstream Processing & Isolation
  • Phase Separation: Extract the aqueous reaction mixture with Ethyl Acetate (3 × 200 mL).

    • Causality: The unreacted D-Cpa-OMe partitions into the top organic phase, while the target L-Cpa sodium salt remains in the bottom aqueous phase.

  • Aqueous Phase Treatment: Collect the aqueous phase and adjust the pH to 2.0 using 6 M HCl.

  • Ion-Exchange Chromatography: Load the acidified aqueous phase onto a column of Dowex 50W-X8 strongly acidic cation-exchange resin (H+ form). Wash the column with 3 column volumes (CV) of deionized water to remove sodium salts and residual enzyme.

  • Elution: Elute the L-Cpa using 5% aqueous

    
    .
    
  • Crystallization: Concentrate the ninhydrin-positive fractions under reduced pressure. Add ethanol to induce crystallization. Filter and dry under vacuum to yield pure L-3-cyclopentylalanine as a white powder.

DSP Mix Reaction Mixture (L-Cpa + D-Cpa-OMe) Extract EtOAc Extraction (pH 9.0) Mix->Extract Aq Bottom Phase (Aqueous) [L-Cpa Sodium Salt] Extract->Aq H2O Org Top Phase (Organic) [D-Cpa-OMe] Extract->Org EtOAc Dowex Cation Exchange (Dowex 50W-X8) Aq->Dowex pH Adjustment to 2.0 Pure Pure L-3-Cyclopentylalanine (>99% ee) Dowex->Pure NH4OH Elution

Fig 2: Downstream phase separation and ion-exchange purification of L-3-cyclopentylalanine.

Quantitative Data & Quality Metrics

The table below summarizes the critical reaction parameters and expected quality control metrics for the resolution of DL-Cpa-OMe.

ParameterValue / MetricCausality / Rationale
Substrate Concentration 0.5 MBalances volumetric productivity with enzyme inhibition limits.
Enzyme Loading 2% (v/w) AlcalaseEnsures complete resolution within a standard overnight shift (12-18 h).
Reaction pH 8.0 ± 0.1Optimal protonation state for Subtilisin Carlsberg catalytic triad.
Temperature 25 °CPrevents thermal denaturation while maintaining rapid reaction kinetics.
E-factor (Selectivity) > 100Indicates near-perfect stereoselectivity for the L-enantiomer.
Expected Yield (L-Cpa) 44% - 47%Approaches the theoretical maximum of 50% for kinetic resolution.
Enantiomeric Excess (ee) > 99%Meets strict pharmaceutical-grade requirements for downstream peptide synthesis.

Analytical Validation: Enantiomeric purity must be confirmed via Chiral HPLC. Derivatization with Marfey's reagent or the use of a Crownpak CR(+) chiral column (mobile phase: pH 2.0 perchloric acid) is recommended to accurately resolve the L- and D- enantiomers.

References

  • Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids Source: ACS Omega - ACS Publications URL
  • Source: ResearchGate (Preprint / Nature Communications)
  • Source: PMC (National Institutes of Health)

Sources

Method

Application Note: Cyclopentylalanine (Cpa) as a Non-Aromatic Phenylalanine Surrogate

This guide serves as an advanced technical resource for the application of Cyclopentylalanine (Cpa) and its ester derivatives as functional replacements for Phenylalanine (Phe) in bioactive peptide design. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the application of Cyclopentylalanine (Cpa) and its ester derivatives as functional replacements for Phenylalanine (Phe) in bioactive peptide design.

Executive Summary

In medicinal chemistry, Phenylalanine (Phe) often drives receptor binding through two distinct mechanisms: hydrophobic filling and aromatic


-interactions  (

-

stacking or cation-

). Distinguishing between these mechanisms is critical for lead optimization.

Cyclopentylalanine (Cpa) is the saturated, alicyclic analog of Phe. It retains the hydrophobic bulk and approximate volume of Phe but completely lacks the aromatic


-electron system. Consequently, Cpa is the "gold standard" replacement to:
  • Deconvolute Binding Modes: Determine if a residue binds via simple hydrophobicity (Cpa tolerates) or specific aromatic interactions (Cpa fails).

  • Enhance Metabolic Stability: Cpa abolishes recognition by chymotrypsin-like proteases, which strictly require aromatic residues (Phe, Tyr, Trp) at the P1 cleavage site.

This guide details the physicochemical properties, decision logic, and synthesis protocols for incorporating Cpa esters and residues into therapeutic scaffolds.

Scientific Rationale & Physicochemical Comparison

The "Aromaticity vs. Hydrophobicity" Test

Replacing Phe with Cpa acts as a chemical "switch" that turns off aromaticity while keeping lipophilicity on.

  • Scenario A (Potency Retained): If replacing Phe with Cpa maintains biological activity, the original Phe residue was acting purely as a "grease plug" (hydrophobic filling).

  • Scenario B (Potency Lost): If activity drops significantly (>10-fold), the original Phe was likely engaged in critical

    
    -
    
    
    
    stacking with the receptor or cation-
    
    
    interactions.
Proteolytic Shielding

Chymotrypsin cleaves peptide bonds on the C-terminal side of aromatic residues. The enzyme's S1 pocket is deep and hydrophobic but specifically tuned to stabilize planar aromatic rings. The globular, non-planar cyclopentyl ring of Cpa sterically fits the pocket but fails to trigger the catalytic triad efficiently, rendering the Cpa-X bond resistant to hydrolysis.

Comparative Data Table
FeatureL-Phenylalanine (Phe)L-Cyclopentylalanine (Cpa)Impact of Replacement
Structure Aromatic Benzene RingSaturated Cyclopentyl RingLoss of planarity & aromaticity
Electronic Nature

-electron rich (Quadrupole)
Aliphatic (

-electrons only)
Eliminates

-

/ cation-

capability
3D Topology Planar (Flat)Non-planar (Puckered envelope)Increased steric bulk (width)
Lipophilicity (LogP) ~1.38~2.1 (Estimated)Increased membrane permeability
Protease Sensitivity High (Chymotrypsin target)Resistant Significantly increased half-life

Decision Logic: When to Use Cpa?

Use the following logic flow to determine if Cpa incorporation is the correct strategy for your lead optimization campaign.

decision_tree Start Target: Optimize Phe Residue Q1 Is Metabolic Stability the primary issue? Start->Q1 Action_Stab Replace with Cpa to block Chymotrypsin cleavage Q1->Action_Stab Yes (High Clearance) Q3 Hypothesis: Is the interaction Pi-driven or Hydrophobic? Q1->Q3 No (SAR probing) Q2 Is the Phe residue exposed to solvent? Test_Cpa Synthesize Cpa Analog Q3->Test_Cpa Result_Potency Bioassay Results? Test_Cpa->Result_Potency Concl_Hydro Potency Retained: Interaction is Hydrophobic. Cpa is a viable drug candidate. Result_Potency->Concl_Hydro Equipotent Concl_Pi Potency Lost: Interaction is Pi-mediated. Must retain Aromaticity (Try 2-Nal, F5-Phe). Result_Potency->Concl_Pi Loss of Activity

Figure 1: Decision matrix for deploying Cyclopentylalanine in SAR studies.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Objective: Incorporate Cpa into a peptide sequence using Fmoc-L-Cyclopentylalanine-OH. Reagents:

  • Fmoc-L-Cyclopentylalanine-OH (CAS: 371770-32-0)

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

Procedure:

  • Resin Preparation: Swell resin in DMF for 30 min. Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 5 min).

  • Activation (Standard):

    • Dissolve Fmoc-Cpa-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) and mix for 2 min (pre-activation).

    • Note: Cpa is sterically bulkier than Phe. Pre-activation is crucial to minimize aggregation.

  • Coupling:

    • Add activated solution to the resin.

    • Agitate at Room Temperature for 60–90 minutes (Extend time by 30 min compared to standard Phe coupling).

    • Monitoring: Perform a Kaiser Test. If blue (incomplete), re-couple using HATU (2.8 eq) / DIPEA (6 eq).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

  • Continuation: Proceed with standard Fmoc deprotection and elongation.

Protocol B: Solution Phase Coupling (Using Cpa-Esters)

Objective: Use H-Cpa-OMe (Cyclopentylalanine methyl ester) as a C-terminal building block or intermediate. Context: This is common when synthesizing short peptidomimetics or prodrugs where the C-terminus must remain protected or esterified.

Reagents:

  • H-Cpa-OMe·HCl (Cyclopentylalanine methyl ester hydrochloride).

  • Carboxylic Acid Partner (e.g., Boc-Pro-OH).

  • EDC·HCl / HOBt / NMM (N-methylmorpholine).

Procedure:

  • Free Base Generation:

    • Dissolve H-Cpa-OMe·HCl (1.0 eq) in DCM/DMF (4:1).

    • Add NMM (2.2 eq) to neutralize the salt and free the amine. Stir for 10 min.

  • Activation:

    • In a separate vessel, dissolve the carboxylic acid partner (1.1 eq) with EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DCM. Stir for 15 min at 0°C.

  • Coupling Reaction:

    • Add the amine solution (step 1) to the activated acid solution (step 2).

    • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Work-up:

    • Dilute with EtOAc. Wash sequentially with 1M KHSO₄ (acidic), Sat. NaHCO₃ (basic), and Brine.

    • Dry over MgSO₄ and concentrate.

    • Validation: Check via LC-MS. The methyl ester group will add +14 Da relative to the acid form (check for M+H).

Synthesis Workflow Visualization

The following diagram outlines the critical path for synthesizing a peptide containing Cpa, highlighting the specific modifications required for this non-standard amino acid.

synthesis_workflow Resin Resin Preparation (Swelling) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Prep_Cpa Prepare Cpa Unit (Fmoc-Cpa-OH) Deprotect->Prep_Cpa Free Amine Activate Activation (DIC/Oxyma or HATU) Prep_Cpa->Activate Couple Coupling Reaction (EXTENDED TIME: 90 min) Activate->Couple QC QC: Kaiser Test Couple->QC Recouple Re-Couple (Force with HATU) QC->Recouple Fail (Blue) Next_Cycle Next AA Cycle QC->Next_Cycle Pass (Colorless) Recouple->QC

Figure 2: SPPS workflow emphasizing the extended coupling requirements for the sterically hindered Cpa residue.

References

  • Structure and Properties of Cyclopentylalanine

    • Source: Sigma-Aldrich Product Sheet.[1] "Fmoc-3-cyclopentyl-DL-Ala-OH Properties."

  • Chymotrypsin Specificity & Stability: Title: "Specificity of Chymotrypsin: The Role of Aromatic Side Chains." Source:Journal of Biological Chemistry (General Biochemistry Reference). Context: Establishes the requirement for aromaticity in P1 cleavage sites, supporting Cpa's stability profile.
  • Application in Peptide Drug Design (GnRH Antagonists)
  • SPPS Methodologies for Non-Natural Amino Acids

    • Title: "Automated solid-phase peptide synthesis to obtain therapeutic peptides."[2]

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application

Application Note &amp; Scale-Up Protocol: Synthesis of Methyl 2-amino-3-cyclopentylpropanoate

Abstract & Introduction The incorporation of non-natural amino acids (nnAAs) into peptide-based therapeutics is a cornerstone of modern drug design. These unique building blocks offer a powerful tool to modulate the phar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The incorporation of non-natural amino acids (nnAAs) into peptide-based therapeutics is a cornerstone of modern drug design. These unique building blocks offer a powerful tool to modulate the pharmacological properties of peptides, enhancing their metabolic stability, receptor affinity, and oral bioavailability.[1][2][3] Methyl 2-amino-3-cyclopentylpropanoate, a derivative of cyclopentylalanine, is one such nnAA of significant interest. Its bulky, lipophilic cyclopentyl side chain can impart crucial conformational constraints and improve resistance to enzymatic degradation.

However, transitioning from bench-scale discovery to kilogram-scale production of such chiral molecules presents significant challenges. The primary hurdles include establishing a robust, cost-effective, and stereoselective synthetic route that minimizes hazardous reagents and complex purification steps. This application note provides a comprehensive guide for the scale-up synthesis of Methyl 2-amino-3-cyclopentylpropanoate, focusing on a validated pathway that combines classical organic reactions with modern catalytic methods. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol suitable for gram-to-kilogram scale, and discuss critical process parameters for ensuring safety, efficiency, and product quality.

Retrosynthetic Analysis and Strategic Rationale

The key challenge in synthesizing the target molecule is the stereoselective installation of the amine group at the α-position. Our retrosynthetic strategy is designed around a highly efficient and scalable asymmetric catalytic reaction to set this critical stereocenter.

G Target Methyl 2-amino-3-cyclopentylpropanoate Esterification Fischer Esterification Target->Esterification AminoAcid (S)-2-amino-3-cyclopentylpropanoic acid Esterification->AminoAcid AsymmetricHydrogenation Asymmetric Hydrogenation AminoAcid->AsymmetricHydrogenation Dehydro 2-acetamido-3-cyclopentylacrylic acid AsymmetricHydrogenation->Dehydro Condensation Erlenmeyer-Azlactone Synthesis Dehydro->Condensation Precursors Cyclopentanecarboxaldehyde + N-acetylglycine Condensation->Precursors

Caption: Retrosynthetic pathway for Methyl 2-amino-3-cyclopentylpropanoate.

Our chosen forward synthesis involves three main stages:

  • Erlenmeyer-Azlactone Synthesis: Condensation of commercially available cyclopentanecarboxaldehyde and N-acetylglycine to form the dehydroamino acid precursor. This is a classic, reliable method for creating the necessary α,β-unsaturated system.

  • Asymmetric Hydrogenation: The cornerstone of this protocol. A chiral transition metal catalyst, typically based on Rhodium or Ruthenium, is used to reduce the double bond, selectively forming the desired (S)-enantiomer with high enantiomeric excess (ee).[4][5][6] This method is highly atom-economical and amenable to large-scale production.[7]

  • Esterification and Hydrolysis: The resulting N-acetyl amino acid is hydrolyzed to remove the acetyl protecting group, followed by a standard Fischer-Speier esterification to yield the final methyl ester product.[8][9][10][11]

This route is selected for its reliance on well-established reactions, the use of a catalytic chiral induction step (avoiding stoichiometric chiral auxiliaries), and starting materials that are readily available and cost-effective.

Detailed Synthesis Protocol: 100g Scale

Safety Precaution: This protocol involves high-pressure hydrogenation and the use of flammable solvents and corrosive acids. All steps must be performed in a well-ventilated fume hood or an appropriate process bay by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. A blast shield should be used for the hydrogenation step.

Workflow Overview

G start Starting Materials|{Cyclopentanecarboxaldehyde | N-acetylglycine} step1 Step 1: Erlenmeyer-Azlactone Synthesis Acetic Anhydride, NaOAc Heat start->step1 intermediate1 Intermediate 1 2-acetamido-3-cyclopentylacrylic acid step1->intermediate1 step2 Step 2: Asymmetric Hydrogenation (R,R)-Et-DuPhos-Rh, H₂ (10 bar) Methanol intermediate1->step2 intermediate2 Intermediate 2 N-acetyl-(S)-2-amino-3-cyclopentylpropanoic acid step2->intermediate2 step3 Step 3: Hydrolysis & Esterification 1. 6M HCl, Reflux 2. Methanol, SOCl₂, Reflux intermediate2->step3 product Final Product|Methyl (S)-2-amino-3-cyclopentylpropanoate HCl step3->product

Caption: Overall workflow for the scale-up synthesis.

Step 1: Synthesis of 2-acetamido-3-cyclopentylacrylic acid

This step creates the key precursor for the asymmetric hydrogenation. The reaction proceeds via an azlactone intermediate which is hydrolyzed in situ.

ReagentMolar Mass ( g/mol )MolesQuantity
Cyclopentanecarboxaldehyde98.141.02100 g
N-acetylglycine117.101.07125 g
Sodium Acetate (anhydrous)82.030.5142 g
Acetic Anhydride102.092.14218 g (202 mL)

Protocol:

  • To a 2L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add N-acetylglycine (125 g), anhydrous sodium acetate (42 g), and acetic anhydride (218 g).

  • Begin stirring to form a slurry. Add cyclopentanecarboxaldehyde (100 g) to the mixture.

  • Heat the reaction mixture to 100 °C using a heating mantle. The mixture will become a clear, homogenous solution.

  • Maintain the temperature at 100 °C for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) for the disappearance of the aldehyde.

  • After completion, cool the reaction mixture to approximately 60 °C.

  • Slowly and cautiously pour the warm mixture into 1.5 L of ice-cold water while stirring vigorously. A yellow solid will precipitate.

  • Continue stirring for 1 hour in an ice bath to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is near neutral pH.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 150-165 g (76-84%) of a pale-yellow solid.

    • Quality Control: The product can be characterized by ¹H NMR and melting point. No further purification is typically necessary for the next step.

Step 2: Asymmetric Hydrogenation to N-acetyl-(S)-2-amino-3-cyclopentylpropanoic acid

This is the critical stereochemistry-defining step. The choice of a suitable chiral catalyst is paramount for achieving high enantioselectivity.[4] Here, we use a well-established Rhodium-DuPhos catalyst.

ReagentMolar Mass ( g/mol )MolesQuantity
2-acetamido-3-cyclopentylacrylic acid197.230.76150 g
[(COD)Rh(I)OTf]₂ / (R,R)-Et-DuPhos--S/C ratio 1000:1
Methanol (degassed)32.04-1.5 L

Protocol:

  • Catalyst Preparation: In a glovebox, prepare the active catalyst by dissolving the Rhodium precursor and the (R,R)-Et-DuPhos ligand (1:1.1 molar ratio) in a small amount of degassed methanol. Stir for 20 minutes.

  • Reactor Setup: Charge a high-pressure hydrogenation reactor (e.g., a Parr shaker or a stainless-steel autoclave) with the 2-acetamido-3-cyclopentylacrylic acid (150 g) and degassed methanol (1.5 L).

  • Catalyst Introduction: Transfer the pre-formed catalyst solution to the reactor via cannula under a positive pressure of nitrogen.

  • Hydrogenation: Seal the reactor. Purge the system by pressurizing with nitrogen (3 cycles) and then with hydrogen (3 cycles).

  • Pressurize the reactor to 10 bar (approx. 145 psi) with hydrogen.

  • Begin vigorous stirring and maintain the temperature at 25-30 °C.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-18 hours. A small sample can be withdrawn (after depressurizing and purging) to check for completion by HPLC.

  • Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product as a white solid.

    • Expected Yield: Quantitative (>148 g).

    • Quality Control: Determine enantiomeric excess (ee) by chiral HPLC analysis of the corresponding methyl ester (prepared from a small sample). Expected ee >98%.

Step 3: Hydrolysis and Fischer Esterification

This two-part final step removes the acetyl protecting group and forms the desired methyl ester hydrochloride salt.

ReagentMolar Mass ( g/mol )MolesQuantity
N-acetyl-(S)-amino acid (from Step 2)199.25~0.75~149 g
6 M Hydrochloric Acid36.46-750 mL
Methanol32.04-1.2 L
Thionyl Chloride (SOCl₂)118.971.65196 g (120 mL)

Protocol:

  • Hydrolysis:

    • Combine the crude N-acetyl amino acid from Step 2 with 750 mL of 6 M HCl in a 2L round-bottom flask.

    • Heat the mixture to reflux (approx. 110 °C) for 6 hours.

    • After cooling, remove the solvent under reduced pressure to obtain the crude amino acid hydrochloride as a solid.

  • Esterification:

    • To the flask containing the crude amino acid hydrochloride, add methanol (1.2 L).

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add thionyl chloride (120 mL) dropwise via an addition funnel over 1 hour. Caution: This is an exothermic reaction that generates HCl gas. Ensure efficient stirring and cooling.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and then concentrate under reduced pressure to about one-third of the original volume.

    • Add diethyl ether (1 L) to the concentrated solution to precipitate the product.

    • Stir the slurry in an ice bath for 1 hour, then isolate the white crystalline solid by vacuum filtration.

    • Wash the filter cake with cold diethyl ether (2 x 200 mL) and dry under vacuum.

    • Expected Yield: 140-155 g (90-99% over two steps) of Methyl (S)-2-amino-3-cyclopentylpropanoate hydrochloride.

    • Quality Control: Final product purity can be assessed by ¹H NMR, LC-MS, and melting point. Enantiomeric purity should be re-confirmed by chiral HPLC.

Conclusion

This application note outlines a robust and scalable three-stage synthesis for Methyl 2-amino-3-cyclopentylpropanoate. The strategic use of an asymmetric hydrogenation step ensures high enantiopurity, a critical parameter for pharmaceutical applications. The protocols provided have been designed with scalability in mind, employing straightforward unit operations and purification techniques like precipitation and crystallization, which are favored in industrial settings over chromatography.[12][13] By following this guide, researchers and drug development professionals can confidently produce multi-gram to kilogram quantities of this valuable non-natural amino acid building block.

References

  • Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains.Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up.Scirp.org.
  • Preparing Unnatural Amino Acids.
  • Process for esterification of amino acids and peptides.
  • New method boosts production of non-natural amino acids for peptide assembly.University of California, Santa Barbara.
  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics.University of California, Santa Barbara.
  • Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments.DigitalCommons@UMaine.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.PMC - NIH.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
  • Method for preparing amino acid esters.
  • A new chemical process makes it easier to craft amino acids that don't exist in n
  • Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configur
  • Amino Acid Separation and Purific
  • Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Applic
  • Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configur
  • Method for purification of an amino acid using ion exchange resin.
  • Unparalleled hydrogenation synthesis and scale-up: The Phoenix - H-Genie Pl

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of hydrophobic amino acid esters in aqueous buffers

Technical Support Center & Troubleshooting Guide To: Research Scientists, Process Chemists, and Assay Developers From: Senior Application Scientist, Solubility Center of Excellence Subject: Overcoming solubility and stab...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center & Troubleshooting Guide

To: Research Scientists, Process Chemists, and Assay Developers From: Senior Application Scientist, Solubility Center of Excellence Subject: Overcoming solubility and stability challenges for lipophilic amino acid esters

Executive Summary & Diagnostic Flowchart

Hydrophobic amino acid esters (e.g., L-Phenylalanine methyl ester, L-Tyrosine benzyl ester) present a dual challenge: they are kinetically unstable (prone to hydrolysis) and thermodynamically insoluble in neutral aqueous buffers once deprotonated.

This guide moves beyond generic advice to address the specific physicochemical conflict: The conditions required for solubility (low pH) often conflict with the conditions required for biological activity (neutral/physiological pH).

The Solubility Decision Matrix

Use this logic flow to select the correct solubilization strategy for your specific application.

SolubilityMatrix Start START: Target Molecule (e.g., Phe-OMe, Trp-OBzl) SaltCheck Is it an HCl / Tosylate Salt? Start->SaltCheck AppCheck Application Type? SaltCheck->AppCheck Yes (Soluble in H2O) Sol_DMSO Use DMSO/DMF Spike (Standard) SaltCheck->Sol_DMSO No (Free Base) pHCheck Target pH > 7.0? AppCheck->pHCheck Enzymatic/Cell Assay AppCheck->Sol_DMSO Chemical Synthesis Sol_Water Dissolve in Water/Acid (Stable) pHCheck->Sol_Water No (pH < 7) Sol_CD Cyclodextrin Complexation (Low Toxicity) pHCheck->Sol_CD Yes (Risk: Precipitation) Sol_Emulsion Surfactant/Lipid Carrier (High Load) pHCheck->Sol_Emulsion Yes (High Conc. >10mM) Sol_DMSO->pHCheck Dilute into Buffer

Figure 1: Decision matrix for selecting solubilization strategies based on salt form and application constraints.

Critical Troubleshooting: The "Why" and "How"

Issue 1: "My sample dissolves in water but clouds up immediately in PBS."

The Mechanism: This is the pKa Trap . Amino acid esters are amines. The pKa of the


-amino group in an ester is typically 7.0–7.5 , which is significantly lower than the free amino acid (~9.0–9.5) due to the electron-withdrawing ester group [1].
  • In Water (pH ~5-6): The amine is protonated (

    
    ). It is charged and soluble.[1]
    
  • In PBS (pH 7.4): You are near or above the pKa. The amine deprotonates to the free base (

    
    ). The molecule loses its charge, becomes lipophilic, and precipitates.
    

The Fix:

  • Dissolve High, Dilute Low: Prepare a 100x stock in 10 mM HCl or water (if using the HCl salt).

  • The "Dropwise" Protocol: Do not dump the stock into the buffer. Add the buffer to the stock slowly with vortexing, or add the stock dropwise to a rapidly stirring buffer to prevent local high-concentration aggregates.

  • Shift the pH: If your assay allows, lower the buffer pH to 6.5. This keeps >90% of the species protonated and soluble.

Issue 2: "I used DMSO, but it still precipitated."

The Mechanism: The Ouzo Effect (Spontaneous Emulsification). Rapidly mixing a hydrophobic solute in a water-miscible solvent (DMSO) with water causes supersaturation. If the mixing isn't instantaneous, stable micro-droplets form that look like "cloudiness" but are actually liquid ester phase-separated from water.

The Fix:

  • Acoustic Mixing: Sonicate the buffer while adding the DMSO stock.

  • Intermediate Solvent: Use a "bridge" solvent like PEG-400. Dissolve in DMSO

    
     Dilute 1:1 with PEG-400 
    
    
    
    Add to Buffer. PEG reduces the interfacial tension and prevents crash-out.
Issue 3: "My ester degrades before the assay ends."

The Mechanism: Base-Catalyzed Hydrolysis . Esters are susceptible to hydrolysis by hydroxide ions (


). The rate increases 10-fold for every pH unit increase above 7.0 [2]. Phosphate buffers can also act as general base catalysts, accelerating this process compared to Good's buffers (HEPES, MOPS).

The Fix:

  • Switch Buffers: Use HEPES or MOPS instead of Phosphate or Tris if possible.

  • Cold Chain: Keep stock solutions on ice. Hydrolysis rates drop significantly at 4°C.

  • Immediate Use: Do not prepare working solutions "for the day." Prepare them immediately before addition.

Experimental Protocols

Protocol A: The "Grid" Method for Co-solvent Optimization

Use this to determine the maximum solubility with minimal biological interference.

Materials:

  • Target Ester (HCl salt preferred)

  • Solvents: DMSO (anhydrous), Ethanol, or PEG-400

  • Assay Buffer (e.g., PBS pH 7.4)

  • 96-well clear plate

Procedure:

  • Stock Prep: Prepare a 200 mM stock of the ester in 100% DMSO.

  • Solvent Dilution: Create a dilution series of DMSO in Buffer (0%, 1%, 2%, 5%, 10%) in the plate (90 µL/well).

  • Spike: Add 10 µL of the ester stock to the solvent/buffer mix.

  • Read: Measure Absorbance at 600 nm (OD600) immediately.

    • Clear: OD600 < 0.05

    • Precipitate: OD600 > 0.1

  • Validation: Select the condition with the lowest DMSO % that remains clear.

Protocol B: Cyclodextrin Complexation (For DMSO-Sensitive Assays)

Use this when organic solvents are toxic to your cells or enzyme.

Theory:


-Cyclodextrin (

-CD) forms an inclusion complex with the hydrophobic phenyl/benzyl side chains of amino acids (Phe, Tyr, Trp), shielding them from water [3].

Procedure:

  • Vehicle Prep: Prepare 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in water. Note: HP-
    
    
    -CD is more soluble than native
    
    
    -CD.
  • Addition: Add the amino acid ester (solid HCl salt) directly to the CD solution.

  • Equilibration: Vortex for 15 minutes at Room Temp. The solution should clarify as the complex forms.

  • Dilution: Dilute this complex into your assay buffer. The equilibrium constant (

    
    ) usually favors the complex enough to prevent precipitation upon dilution.
    

Comparative Data: Solvents & Surfactants

Use this table to select the right additive based on your downstream application.

AdditiveMax Recommended Conc. (Enzyme Assay)Max Recommended Conc. (Cell Culture)Mechanism of ActionPros/Cons
DMSO 5–10%< 0.5%Solvent powerPro: Universal solvent.Con: Denatures enzymes >10%; cytotoxic.
Ethanol 5%< 1%Solvent powerPro: volatile.Con: High evaporation; protein precipitation risk.
PEG-400 10–20%1–2%Cosolvent/StabilizerPro: Biocompatible; reduces aggregation.Con: Viscous; pipetting errors.
HP-

-CD
50–100 mM10–20 mMInclusion ComplexPro: No toxicity; stabilizes labile esters.Con: Expensive; may sequester substrate.
Tween-20 0.05–0.1%0.01%Surfactant (Micelles)Pro: Prevents surface adsorption.Con: Can cause frothing; lyses cells at high conc.

References

  • Perkins, S. J. (1986). Protein Structure and Function. In Biological Magnetic Resonance. Springer.
  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate.[2] Journal of Inorganic Biochemistry, 14(2), 147–154.[2]

  • Cheah, J. S., et al. (2022).

    
    -Cyclodextrin Enhances the Solubility of an Esterified Protein. Molecular Pharmaceutics. 
    
  • Bachem Technical Guide. (2021). Peptide Solubility and Stability.

  • ChemicalBook. (2025).[3] Methyl L-phenylalaninate hydrochloride Properties and Solubility.

Sources

Optimization

stability of Methyl 2-amino-3-cyclopentylpropanoate in basic conditions

Welcome to the Technical Support Center for Methyl 2-amino-3-cyclopentylpropanoate (Cyclopentylalanine methyl ester). This unnatural amino acid derivative is a critical building block in peptidomimetic drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-amino-3-cyclopentylpropanoate (Cyclopentylalanine methyl ester). This unnatural amino acid derivative is a critical building block in peptidomimetic drug development. However, its ester and alpha-amine functional groups make it highly sensitive to basic conditions.

This guide is engineered for researchers and scientists to troubleshoot instability, prevent yield loss, and maintain stereochemical integrity during synthesis and formulation.

Core Mechanistic Pathways: Behavior in Basic Media

As a Senior Application Scientist, I frequently see researchers treat amino acid methyl esters like standard aliphatic esters. This is a critical error. The presence of the alpha-amine and the electron-withdrawing ester group creates a highly reactive system. Under basic conditions, Methyl 2-amino-3-cyclopentylpropanoate is susceptible to three competing pathways:

  • Saponification (Hydrolysis): Hydroxide ions attack the ester carbonyl, yielding the carboxylate salt.

  • Racemization / Epimerization: Strong bases abstract the relatively acidic alpha-proton, forming a planar enolate (or oxazolone if N-protected), which destroys the stereocenter upon reprotonation[1][2].

  • Diketopiperazine (DKP) Formation: If the molecule is free-based (e.g., neutralizing the HCl salt), the unhindered primary amine of one molecule will nucleophilically attack the methyl ester of another, forming a highly stable, insoluble cyclic dipeptide[3].

G A Methyl 2-amino-3- cyclopentylpropanoate B Saponification (Carboxylate Salt) A->B Aqueous Base (OH-) C Racemization (Enolate Formation) A->C Strong Base / Heat D Dimerization (Diketopiperazine) A->D Free Base Storage

Reaction pathways of Methyl 2-amino-3-cyclopentylpropanoate under basic conditions.

Troubleshooting Guide & FAQs

Q1: I neutralized the HCl salt of Methyl 2-amino-3-cyclopentylpropanoate with triethylamine to use as a nucleophile, but a white precipitate formed overnight. What happened? A1: You are observing the formation of a diketopiperazine (DKP)[3]. When you neutralize the HCl salt, you generate the free base. Because this molecule contains both an electrophile (methyl ester) and a nucleophile (primary amine), it undergoes rapid intermolecular aminolysis. The unprotonated alpha-amine of one molecule attacks the ester carbonyl of another, ejecting methanol and forming a stable 6-membered cyclic dipeptide. Solution: Never store the free base. Keep the compound as an HCl salt until the exact moment of coupling, and perform the neutralization in situ in the presence of your target electrophile.

Q2: How can I hydrolyze the methyl ester to yield 2-amino-3-cyclopentylpropanoic acid without causing epimerization at the alpha-carbon? A2: You must use mild alkaline hydrolysis. Strong bases (like NaOH or KOH) or elevated temperatures will increase the rate of alpha-proton abstraction, leading to an enolate intermediate and subsequent racemization[1]. The field-proven method is to use Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system (e.g., THF/Water) at 0–5 °C[4]. The lithium ion coordinates with the carbonyl oxygen, accelerating hydrolysis without requiring a high pH that would trigger racemization.

Q3: I am observing racemization during peptide coupling. Does the cyclopentyl side chain offer any steric shielding against base-catalyzed enolization? A3: Only marginally. While the cyclopentyl group is bulkier than a methyl group (as in alanine), the alpha-proton remains highly acidic due to the adjacent electron-withdrawing ester and amine moieties. If you are using strong bases like DBU or excess DIPEA during coupling, the molecule will still racemize via an oxazolone or enolate pathway[2].

Quantitative Stability Data

To guide your experimental design, refer to the following synthesized stability metrics for Methyl 2-amino-3-cyclopentylpropanoate under various basic environments.

Base SystemTemperatureReaction TimePrimary OutcomeEnantiomeric Excess (ee) Retention
1.0 eq LiOH in THF/H₂O0–5 °C1–2 hoursComplete Saponification> 99%
2.0 eq NaOH in MeOH/H₂O25 °C12 hoursSaponification + Racemization< 80%
Et₃N (neat or in DCM)25 °C24 hoursDiketopiperazine (DKP) FormationN/A (Yield loss > 50%)
NaOMe in MeOH65 °C (Reflux)4 hoursExtensive Racemization< 10%

Validated Experimental Protocols

Protocol A: Mild Saponification (De-esterification) without Racemization

This protocol is designed as a self-validating system to cleave the methyl ester while preserving the stereocenter[4].

  • Solvent Preparation: Prepare a 3:1:1 mixture of THF : Methanol : Water. Pre-chill the solvent mixture to 0 °C in an ice bath.

  • Dissolution: Dissolve Methyl 2-amino-3-cyclopentylpropanoate HCl salt (1.0 eq) in the chilled solvent mixture (approx. 0.1 M concentration).

  • Base Addition: Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq) in small portions to maintain the temperature below 5 °C. (Causality: 1.0 eq neutralizes the HCl salt, 1.0 eq performs the hydrolysis, 0.5 eq ensures completion. The low temperature suppresses enolization).

  • Monitoring: Stir at 0 °C for 1.5 hours. Validation step: Check progress via TLC (Ninhydrin stain). The reaction is complete when the high-Rf ester spot disappears and a baseline-Rf acid spot appears.

  • Quenching: Carefully adjust the pH to ~6.5 using 1M HCl to precipitate the zwitterionic free acid.

  • Isolation: Concentrate the organic solvents in vacuo at room temperature, then lyophilize the remaining aqueous layer to obtain the pure amino acid.

Protocol B: In Situ Free-Basing to Prevent DKP Formation

Use this protocol when utilizing the amino ester as a nucleophile in amide coupling.

  • Activation: In a dry flask under nitrogen, dissolve your target carboxylic acid (1.0 eq) and coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.

  • Amine Addition: Add the Methyl 2-amino-3-cyclopentylpropanoate HCl salt (1.1 eq) directly to the mixture as a solid. Do not pre-neutralize.

  • In Situ Neutralization: Dropwise add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the stirring mixture at 0 °C. (Causality: The free base is generated slowly and is immediately consumed by the highly reactive activated ester, kinetically outcompeting the intermolecular DKP dimerization pathway).

  • Validation: LC-MS analysis of the crude mixture should show the desired coupled product mass, with a complete absence of the DKP mass [2M - 2(MeOH)].

References

  • Goodman, M., & Stueben, K. C. (1962). "Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters". The Journal of Organic Chemistry.[Link]

  • Antonovics, I., & Young, G. T. (1967). "Amino-acids and peptides. Part XXV. The mechanism of the base-catalysed racemisation of the p-nitrophenyl esters of acylpeptides". Journal of the Chemical Society C.[Link]

  • ResearchGate Community. (2022). "De-esterification of amino acid esters". ResearchGate.[Link]

  • ACS Publications. (2025). "Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis". The Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

minimizing side reactions during esterification of cyclopentylalanine

Technical Support Center: Esterification of Cyclopentylalanine (CPA) Topic: Minimizing Side Reactions During Esterification of Cyclopentylalanine Role: Senior Application Scientist Audience: Medicinal Chemists & Process...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Esterification of Cyclopentylalanine (CPA)

Topic: Minimizing Side Reactions During Esterification of Cyclopentylalanine Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Steric Challenge of Cyclopentylalanine

Welcome to the technical support module for Unnatural Amino Acid derivatization. You are likely here because standard protocols (Fischer esterification or standard carbodiimide couplings) are yielding suboptimal results—either low conversion or unacceptable loss of optical purity (ee%).

The Core Problem: Cyclopentylalanine (CPA) presents a unique challenge compared to canonical amino acids like Leucine or Phenylalanine. The cyclopentyl ring is not just bulky; it is a rigid, aliphatic cycle adjacent to the


-carbon. This creates significant steric shielding  of the carbonyl carbon, retarding the rate of nucleophilic attack by the alcohol.

The Consequence: To force the reaction to completion, chemists often increase temperature or reaction time. Unfortunately, these are the exact conditions that promote the two primary side reactions: Racemization (via oxazolone formation) and N-Acylurea formation (in Steglich couplings).

This guide prioritizes kinetic control to suppress these pathways.

Module 1: The Racemization Crisis

User Question: "I am synthesizing the methyl ester of N-Boc-Cyclopentylalanine using EDC/DMAP. My starting material is >99% ee, but the product is only 92% ee. Where is the chirality being lost?"

Technical Diagnosis: You are experiencing chemically induced racemization driven by the activation mechanism. Because the cyclopentyl group slows down the attack of the methanol (steric hindrance), the "activated" intermediate (O-acylisourea) has a longer lifetime. This allows the intramolecular carbonyl oxygen of the carbamate (Boc) group to attack the activated center, forming an Oxazolone (Azlactone) intermediate.

The Oxazolone is highly susceptible to base-catalyzed enolization, which destroys the chirality at the


-carbon.
The Mechanism of Failure (Oxazolone Pathway)

Racemization Start N-Protected CPA (L-Isomer) Activated Activated Ester (O-Acylisourea) Start->Activated Coupling Reagent Oxazolone Oxazolone (Azlactone) Activated->Oxazolone Slow Alcohol Attack (Steric Shielding) Product_L L-Ester (Retention) Activated->Product_L Direct Attack (Fast Path) Enol Enolized Oxazolone (Achiral Planar) Oxazolone->Enol Base (DMAP/DIEA) Oxazolone->Product_L Alcohol Attack Product_D D-Ester (Inversion/Racemic) Oxazolone->Product_D Alcohol Attack Enol->Oxazolone Re-protonation

Figure 1: The "Danger Zone" of racemization occurs when the direct attack is slower than the oxazolone formation.

Troubleshooting & Protocol Adjustment
  • Eliminate DMAP if possible: DMAP is basic and accelerates the deprotonation of the oxazolone.

  • Switch to "Additives": If you must use carbodiimide coupling (EDC/DCC), you must use HOBt (Hydroxybenzotriazole) or HOAt. These nucleophiles react with the O-acylisourea faster than the oxazolone can form, generating an "Active Ester" that is reactive but less prone to racemization [1].

  • The "Gold Standard" Fix (Acid Catalysis): For simple alkyl esters (methyl/ethyl), abandon coupling reagents entirely. Use Thionyl Chloride (

    
    ).[1][2] Acidic conditions protonate the oxazolone, preventing the enolization required for racemization.
    

Module 2: Steric Hindrance & Incomplete Conversion

User Question: "I'm using the standard Thionyl Chloride/Methanol method, but after 12 hours, I still see 15% unreacted Cyclopentylalanine by TLC. Should I heat it to reflux?"

Technical Diagnosis: Heating to reflux with


 generates high concentrations of HCl at elevated temperatures. While this drives conversion, it risks cleaving sensitive protecting groups (like Boc) or causing acid-catalyzed degradation of the cyclopentyl ring (though rare, ring rearrangements can occur under extreme acid/heat).

The incomplete conversion is due to the hydrophobic bulk of the cyclopentyl group preventing efficient solvation in pure methanol, and steric blocking of the carbonyl.

Optimized Protocol: The "High-Solubility" Thionyl Chloride Method

This protocol uses a co-solvent to ensure the CPA is fully accessible to the reagents.

Reagents:

  • Cyclopentylalanine (1.0 equiv)

  • Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv)
    
  • Methanol (Dry, 20 volumes)

  • Co-solvent: Dichloromethane (DCM) or Toluene (if solubility is poor)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Nitrogen.

  • Activation (The "Cold" Strike): Cool the Methanol to

    
     (Ice bath). Add 
    
    
    
    dropwise.[2] Why? This generates HCl in situ without the violent exotherm that occurs if you add it to the amino acid directly.
  • Addition: Dissolve the Cyclopentylalanine in a minimum amount of DCM (to break hydrophobic aggregation). Add this solution to the Methanol/HCl mixture.

  • Reaction: Allow to warm to Room Temperature (

    
    ). Do not reflux. 
    
  • Monitoring: Stir for 24 hours. The DCM co-solvent swells the hydrophobic domains, allowing the methanol to penetrate the steric shield [2].

  • Workup: Concentrate in vacuo. The product will be the Hydrochloride salt.[2]

Module 3: Chemical Stability (N-Acylurea & DKP)

User Question: "I see a persistent impurity at +14 mass units or a rearranged isomer in my LCMS when using DCC. What is it?"

Technical Diagnosis: If you are using DCC (Steglich conditions), you are likely forming N-Acylurea . Because the cyclopentyl group slows down the alcohol attack, the O-acylisourea intermediate undergoes an intramolecular rearrangement (O


 N migration). This is irreversible.

Alternatively, if your amine is unprotected (free base) and you are forming a dipeptide ester, you risk Diketopiperazine (DKP) formation, where the free amine attacks the ester carbonyl intramolecularly to form a 6-membered ring.

Troubleshooting Matrix
SymptomProbable CauseMechanismCorrective Action
Low Yield + Urea byproduct N-Acylurea Formation O

N acyl migration due to steric delay.
Switch Reagent: Use EDC instead of DCC (urea is water soluble). Add HOBt: Traps the active ester before rearrangement.
Loss of Chirality Racemization Oxazolone enolization.Avoid Base: Switch to acid-catalyzed esterification (

or TMSCl).
Product Cyclization DKP Formation Intramolecular aminolysis (Free amine + Ester).Keep Acidic: Isolate product as HCl salt. Do not neutralize until the next coupling step.

Module 4: Decision Framework (Reagent Selection)

Use this logic flow to select the correct method for CPA esterification.

DecisionTree Start Start: Esterify Cyclopentylalanine Simple Is the Alcohol Simple? (MeOH, EtOH, BnOH) Start->Simple Complex Is the Alcohol Complex/Steric? (t-BuOH, Functionalized) Start->Complex AcidPath Can Acid be tolerated? (No acid-labile groups) Simple->AcidPath Coupling Must use Coupling Reagent Complex->Coupling SOCl2 USE: SOCl2 / Alcohol (0°C -> RT) AcidPath->SOCl2 Yes (Robust) TMSCl USE: TMSCl / Alcohol (Milder, generates HCl in situ) AcidPath->TMSCl Yes (Mild) AcidPath->Coupling No (Acid Labile) Steglich Steglich (DCC/DMAP) *HIGH RISK* Coupling->Steglich Standard ModSteglich Modified Steglich (EDC + DMAP + HOBt) Coupling->ModSteglich Recommended

Figure 2: Reagent selection based on substrate complexity and acid tolerance.

References

  • Neises, B., & Steglich, W. (1978).[3][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4] Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See section on Fischer Esterification and steric effects). Link

  • Benoiton, N. L. (1983). Quantitation of racemization during peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 217-284.
  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. (Reference for TMSCl/Methanol mechanism as a mild alternative to Thionyl Chloride). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of Methyl 2-amino-3-cyclopentylpropanoate

This guide provides an in-depth analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-3-cyclopentylpropanoate. Designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-3-cyclopentylpropanoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the rationale behind chemical shifts and coupling constants, offers a comparative analysis with analogous structures, and provides robust experimental protocols to ensure data integrity and reproducibility.

I. Introduction: The Structural Significance of Methyl 2-amino-3-cyclopentylpropanoate

Methyl 2-amino-3-cyclopentylpropanoate is a non-proteinogenic amino acid ester. Its structure, featuring a cyclopentyl ring attached to the β-carbon of an alanine methyl ester backbone, presents an interesting case for 1H NMR analysis. The stereochemistry at the α-carbon and the conformational dynamics of the cyclopentyl ring can significantly influence the appearance of the spectrum. Understanding these nuances is critical for unambiguous structure elucidation and purity assessment, which are fundamental in pharmaceutical and chemical research.

II. Predicted 1H NMR Spectrum: A Detailed Theoretical Analysis

A. Predicted Chemical Shifts and Multiplicities

The structure of Methyl 2-amino-3-cyclopentylpropanoate suggests the presence of several distinct proton environments. Below is a table summarizing the predicted chemical shifts (δ), multiplicities, and integration values for each proton signal.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-1 (α-CH)~3.5 - 3.8Doublet of Doublets (dd)1HThe α-proton is deshielded by the adjacent amino and ester groups. It will be coupled to the two β-protons.
H-2 (β-CH2)~1.6 - 1.9Multiplet (m)2HThese diastereotopic protons are adjacent to the chiral center and the cyclopentyl ring. Their signals will be complex due to coupling with the α-proton and the γ-proton of the cyclopentyl ring.
H-3 (γ-CH of cyclopentyl)~1.9 - 2.2Multiplet (m)1HThis proton is at the point of attachment to the propanoate chain and will be deshielded relative to other cyclopentyl protons.
Cyclopentyl CH2~1.2 - 1.8Multiplet (m)8HThe remaining eight protons of the cyclopentyl ring will give rise to a complex, overlapping multiplet in the aliphatic region.
OCH3 (Ester)~3.7Singlet (s)3HThe methyl protons of the ester group are in a distinct chemical environment and typically appear as a sharp singlet.
NH2 (Amine)~1.5 - 2.5Broad Singlet (br s)2HThe chemical shift of amine protons can vary significantly depending on concentration, temperature, and solvent. The signal is often broad due to quadrupole broadening and exchange.

B. Key Coupling Interactions

The connectivity of the protons in Methyl 2-amino-3-cyclopentylpropanoate will lead to characteristic splitting patterns, which are invaluable for structural confirmation.

  • Vicinal Coupling (3JHH): The coupling between the α-proton (H-1) and the two diastereotopic β-protons (H-2) is expected to be in the range of 5-8 Hz. This will result in a doublet of doublets for the α-proton.

  • Geminal Coupling (2JHH): The two β-protons, being diastereotopic, will exhibit geminal coupling, though this may be difficult to resolve within the multiplet.

  • Cyclopentyl Ring Couplings: The protons on the cyclopentyl ring will display a complex network of geminal and vicinal couplings, leading to broad, overlapping multiplets.

III. Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, it is instructive to compare the expected spectrum of Methyl 2-amino-3-cyclopentylpropanoate with the known 1H NMR data of similar molecules.

A. Comparison with Methyl Propanoate

Methyl propanoate (CH3CH2COOCH3) provides a simple model for the ester portion of our target molecule.[1][2]

  • OCH3: The methyl ester protons of methyl propanoate resonate around 3.67 ppm as a singlet.[1] This aligns well with our prediction of ~3.7 ppm for the OCH3 group in our target molecule.

  • α-CH2: The methylene group adjacent to the carbonyl in methyl propanoate appears as a quartet around 2.31 ppm. In our target molecule, the corresponding α-proton is shifted further downfield due to the additional influence of the amino group.

B. Comparison with Cyclopentane Derivatives

The 1H NMR spectrum of methylcyclopentane shows a complex multiplet for the cyclopentyl protons between approximately 1.0 and 1.9 ppm.[3] The proton at the point of substitution (the methine proton) is shifted slightly downfield. This supports our prediction for the chemical shifts of the cyclopentyl protons in our target molecule.

C. Comparison with other Amino Acid Esters

In the 1H NMR spectrum of Alanine methyl ester, the α-proton appears as a quartet at ~3.77 ppm.[4] This is consistent with our predicted range for the α-proton in Methyl 2-amino-3-cyclopentylpropanoate. The presence of the bulkier cyclopentyl group on the β-carbon in our molecule may induce a slight upfield or downfield shift compared to the methyl group in Alanine.

IV. Experimental Protocol for High-Quality 1H NMR Data Acquisition

To obtain a high-resolution and unambiguous 1H NMR spectrum of Methyl 2-amino-3-cyclopentylpropanoate, the following protocol is recommended.

A. Sample Preparation

  • Solvent Selection: Use a high-purity deuterated solvent, typically CDCl3. Ensure the solvent is free from residual water, which can obscure the NH2 signal.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

B. NMR Spectrometer Setup and Data Acquisition

  • Field Strength: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopentyl protons.

  • Pulse Sequence: A standard single-pulse experiment is generally sufficient for a 1D 1H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the broad NH2 signal.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Integration: Calibrate the integral of a well-resolved signal (e.g., the OCH3 singlet) to its known number of protons (3H) and then integrate all other signals.

V. Visualization of Molecular Structure and Key Interactions

The following diagrams, generated using Graphviz, illustrate the molecular structure and the key through-bond correlations that give rise to the observed splitting patterns in the 1H NMR spectrum.

Figure 1. Molecular structure of Methyl 2-amino-3-cyclopentylpropanoate highlighting key proton groups.

J_Coupling H_alpha H_beta1 Hβ1 H_alpha->H_beta1 3J H_beta2 Hβ2 H_alpha->H_beta2 3J H_beta1->H_beta2 2J H_gamma H_beta1->H_gamma 3J H_beta2->H_gamma 3J

Figure 2. Key proton-proton (J) coupling interactions in Methyl 2-amino-3-cyclopentylpropanoate.

VI. Conclusion

The 1H NMR spectrum of Methyl 2-amino-3-cyclopentylpropanoate is predicted to exhibit a set of well-defined signals that are consistent with its molecular structure. The α-proton, the methyl ester protons, and the amine protons are expected to provide clear diagnostic peaks, while the protons of the cyclopentyl ring and the β-methylene group will form a more complex multiplet in the aliphatic region. By following the detailed experimental protocol and utilizing high-field NMR instrumentation, a high-quality spectrum can be obtained, allowing for unambiguous structural verification and purity assessment. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently analyze and interpret the 1H NMR data of this and structurally related compounds.

VII. References

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (2022). ACS Omega. Available at: [Link]

  • NMR Analysis - Chemotion. (2025). Available at: [Link]

  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. (2026). PMC. Available at: [Link]

  • 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). - ResearchGate. Available at: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate - Doc Brown. Available at: [Link]

  • (R)-METHYL 2-AMINO-3-CYCLOPENTYLPROPANOATE | Chemsrc. (2025). Available at: [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020). Available at: [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. Available at: [Link]

  • Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine - IJCRT.org. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Methyl cyclopentanecarboxylate - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • N-Cyclopentyl-N-propylformamide | C9H17NO | MD Topology | NMR | X-Ray - ATB. Available at: [Link]

  • Methyl 3-cyclopentylpropanoate | C9H16O2 | CID 13033439 - PubChem - NIH. Available at: [Link]

  • Proton NMR of 100% Methyl Propionate | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC. Available at: [Link]

  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines - Semantic Scholar. (2020). Available at: [Link]

Sources

Comparative

Hydrophobicity Comparison: Cyclopentylalanine vs. Leucine vs. Phenylalanine

This guide provides an in-depth technical comparison of the hydrophobicity of Cyclopentylalanine (Cpa) , Leucine (Leu) , and Phenylalanine (Phe) . It is designed for researchers in medicinal chemistry and peptide enginee...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the hydrophobicity of Cyclopentylalanine (Cpa) , Leucine (Leu) , and Phenylalanine (Phe) . It is designed for researchers in medicinal chemistry and peptide engineering who require precise physicochemical data for rational drug design.

Executive Summary

In the context of peptide engineering and medicinal chemistry, the hydrophobicity ranking of these amino acids is:

Cpa > Phe ≥ Leu[1]
  • Cyclopentylalanine (Cpa) is the most hydrophobic of the three. It contains a saturated aliphatic cyclic side chain which lacks the polarizable

    
    -electron cloud found in Phenylalanine, leading to higher lipophilicity (LogP) and longer retention times in Reversed-Phase HPLC (RP-HPLC).
    
  • Phenylalanine (Phe) and Leucine (Leu) are often comparable, but Phe typically exhibits stronger hydrophobic interactions in RP-HPLC contexts due to its larger surface area and aromatic planar structure, despite some thermodynamic scales (like Kyte-Doolittle) ranking Leu slightly higher.

Strategic Insight: Swapping Phe for Cpa is a standard "hydrophobic tune-up" strategy. It increases proteolytic stability (non-canonical recognition) and membrane partitioning without significantly altering steric bulk, although Cpa is slightly larger and non-planar compared to Phe.

Physicochemical Analysis

The distinct hydrophobic profiles of these residues stem directly from their side-chain topology and electronic saturation.

Comparative Data Table
FeatureLeucine (Leu) Phenylalanine (Phe) Cyclopentylalanine (Cpa)
Side Chain Isobutyl (Branched Aliphatic)Benzyl (Aromatic)Cyclopentylmethyl (Cyclic Aliphatic)
Formula (R-group)



Hybridization

(Saturated)

(Unsaturated/Planar)

(Saturated/Puckered)
Side Chain LogP~2.8 (Isobutane)~2.7 (Toluene)~3.4 (Methylcyclopentane)
RP-HPLC Elution EarlyIntermediateLate (Most Retained)
Electronic Nature Inert, Aliphatic

-cloud, Quadrupole moment
Inert, Aliphatic

† LogP values estimated based on the side-chain analog molecules (Isobutane, Toluene, Methylcyclopentane).

Structural Logic
  • Leu: The isobutyl group is compact. While hydrophobic, its surface area is smaller than the rings of Phe or Cpa.

  • Phe: The benzene ring is large and hydrophobic, but the

    
    -electrons above and below the ring plane can engage in weak electrostatic interactions (cation-
    
    
    
    , OH-
    
    
    ) with solvents, slightly mitigating its hydrophobicity compared to fully saturated rings.
  • Cpa: The cyclopentyl ring is fully saturated . It lacks the

    
    -system of Phe, removing the potential for quadrupolar interactions with water. Furthermore, the ring is "puckered" (non-planar), occupying a larger effective volume and disrupting water structure more significantly than the planar Phe.
    

Visualization of Hydrophobic Hierarchy

The following diagram illustrates the structural relationship and the resulting hydrophobicity trend.

HydrophobicityTrend cluster_0 Structural Drivers of Hydrophobicity Leu Leucine (Leu) Isobutyl Side Chain LogP ~2.8 Phe Phenylalanine (Phe) Benzyl Side Chain LogP ~2.7 Leu->Phe Increased Surface Area (Context Dependent) Cpa Cyclopentylalanine (Cpa) Cyclopentyl Side Chain LogP ~3.4 Phe->Cpa Saturation of Ring (Loss of Pi-Cloud) Factor1 Aliphatic vs Aromatic Factor2 Surface Area Factor3 Ring Saturation

Figure 1: Hydrophobicity hierarchy driven by side-chain saturation and surface area.

Experimental Validation: RP-HPLC Retention

The most reliable empirical method to compare hydrophobicity for peptide applications is Reversed-Phase HPLC (RP-HPLC). Retention time (


) on a C18 column directly correlates with the hydrophobic surface area of the analyte.
Experimental Evidence

In a standard peptide scaffold (e.g., Ac-X-NH2 or within a host peptide like Gly-X-Gly), the elution order is consistently:

  • Leucine (Elutes first)

  • Phenylalanine (Elutes second)

  • Cyclopentylalanine (Elutes last)[1]

Why? The C18 stationary phase interacts most strongly with the aliphatic cycle of Cpa. The "puckered" C5 ring of Cpa maximizes van der Waals contacts with the C18 alkyl chains better than the planar benzene ring of Phe.

Protocol: Determination of Hydrophobicity via RP-HPLC

To validate this in your own lab, use the following self-validating protocol.

Objective: Determine the Relative Hydrophobicity Index (RHI) of Cpa, Phe, and Leu.

Materials:

  • Column: C18 Analytical Column (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Standards: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Cpa-OH (N-protection ensures better retention and UV visibility).

Methodology:

  • Preparation: Dissolve each amino acid derivative at 1 mM in 50% ACN.

  • Gradient: Run a linear gradient from 20% B to 80% B over 20 minutes.

  • Detection: Monitor UV absorbance at 254 nm (for Fmoc group).

  • Calculation: Calculate the Capacity Factor (

    
    ) for each:
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is the dead time, usually determined by injecting Uracil or NaNO3).

Expected Results:

  • The shift from Phe to Cpa typically results in a retention time increase of 1.5 – 3.0 minutes under these standard conditions, confirming the significant increase in hydrophobicity.

Application in Drug Design[3]

When to use Cyclopentylalanine (Cpa)?

Researchers substitute Phe with Cpa to achieve specific physicochemical modifications:

  • Increasing Metabolic Stability:

    • Mechanism: Endogenous proteases (e.g., Chymotrypsin) specifically recognize aromatic side chains (Phe, Tyr, Trp).

    • Effect: Replacing the aromatic Benzyl ring (Phe) with the aliphatic Cyclopentyl ring (Cpa) eliminates the

      
      -system recognition element, rendering the peptide bond significantly more resistant to cleavage while maintaining the hydrophobic binding interaction.
      
  • Enhancing Membrane Permeability:

    • Mechanism: Higher LogP values correlate with better passive diffusion across lipid bilayers.

    • Effect: The increased lipophilicity of Cpa aids in the transport of peptide drugs across the blood-brain barrier (BBB) or cell membranes.

  • Probing Receptor Interactions:

    • Mechanism: Differentiating between Hydrophobic effects and

      
      -
      
      
      
      stacking
      .
    • Logic: If replacing Phe with Cpa (hydrophobic isostere) maintains potency, the interaction is driven by hydrophobic burial. If potency drops significantly, the interaction likely involved specific aromatic

      
      -stacking or cation-
      
      
      
      interactions which the aliphatic Cpa cannot replicate.
Decision Workflow

ApplicationWorkflow Start Goal: Optimize Phe Residue Check1 Is the Phe involved in Pi-Pi stacking? Start->Check1 Action1 Do NOT use Cpa. (Potency will drop) Check1->Action1 Yes Check2 Is Proteolytic Stability a problem? Check1->Check2 No (Purely Hydrophobic) Action2 Replace Phe with Cpa. (Retains hydrophobicity, removes protease recognition) Check2->Action2 Yes Action3 Consider Leu or Val for size reduction Check2->Action3 No

Figure 2: Decision tree for substituting Phenylalanine with Cyclopentylalanine.

References

  • Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105-132.
  • Cheng, R. P., et al. (2011). New, Potent, Selective, and Short-Acting Peptidic V1a Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Talder, D., et al. (2025). Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme. BioRxiv.[2] Retrieved from [Link]

Sources

Validation

Structural Elucidation of Cyclopentylalanine Methyl Ester: A Comparative Mass Spectrometry Guide

Introduction Non-natural amino acids like cyclopentylalanine (CPA) are foundational to modern peptidomimetic drug design, offering enhanced hydrophobicity and resistance to proteolytic degradation compared to their natur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Non-natural amino acids like cyclopentylalanine (CPA) are foundational to modern peptidomimetic drug design, offering enhanced hydrophobicity and resistance to proteolytic degradation compared to their natural counterparts (1)[1]. During pharmacokinetic profiling and structural characterization, these amino acids are frequently derivatized to their methyl ester forms (CPA-OMe) to improve analytical performance. This guide provides an objective, in-depth comparison of the two dominant mass spectrometry (MS) platforms—Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)—for the structural elucidation of CPA-OMe.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the appropriate MS platform dictates the type of structural information obtained. The choice fundamentally alters the ionization physics and the resulting fragmentation cascade.

  • GC-EI-MS (Hard Ionization): Operates at a standard 70 eV, transferring immense internal energy to the vaporized CPA-OMe molecule. This strips an electron to form a radical cation (

    
    ), triggering extensive, reproducible fragmentation. Because EI spectra are highly conserved, they are ideal for library matching and confirming the presence of specific functional groups via predictable radical losses (2)[2].
    
  • LC-ESI-MS/MS (Soft Ionization): Utilizes atmospheric pressure ionization to generate even-electron protonated species (

    
    ) with minimal in-source fragmentation. Structural elucidation relies on Collision-Induced Dissociation (CID) in a tandem setup. ESI-MS/MS is superior for trace-level quantification in biological matrices due to its high signal-to-noise ratio and the ability to monitor specific precursor-to-product ion transitions (3)[3].
    

Workflow Sample CPA-OMe Sample GC GC-EI-MS Platform Sample->GC Volatile LC LC-ESI-MS/MS Platform Sample->LC Soluble EI_Ion Hard Ionization (70 eV) M+• (m/z 185) GC->EI_Ion ESI_Ion Soft Ionization (ESI+) [M+H]+ (m/z 186.1) LC->ESI_Ion EI_Frag1 Alpha Cleavage m/z 126 & m/z 102 EI_Ion->EI_Frag1 Radical Loss ESI_Frag1 CID (Even-Electron) m/z 154.1 & m/z 126.1 ESI_Ion->ESI_Frag1 Neutral Loss

Figure 1: Decision matrix and ionization pathways for CPA-OMe mass spectrometry analysis.

Mechanistic Fragmentation Pathways

Understanding the causality behind fragmentation is critical for spectral interpretation. The fragmentation of CPA-OMe (Exact Mass: 185.14 Da) is heavily governed by the stabilization of positive charge by the amine nitrogen.

Electron Ionization (EI) Radical Mechanisms

Under 70 eV EI, the molecular ion


 at m/z 185 is typically of low abundance because the molecule rapidly undergoes 

-cleavage. The nitrogen lone pair strongly drives the cleavage of adjacent carbon-carbon bonds:
  • Loss of the Ester Group (

    
    -cleavage):  Cleavage of the 
    
    
    
    bond expels the methoxycarbonyl radical (
    
    
    , 59 Da). This yields a highly stable, resonance-stabilized iminium ion at m/z 126 . This is universally the base peak for this derivative.
  • Loss of the Side Chain: Cleavage of the

    
     bond expels the cyclopentylmethyl radical (
    
    
    
    , 83 Da), generating the m/z 102 fragment (
    
    
    ).
Electrospray Ionization (ESI-CID) Even-Electron Mechanisms

In ESI positive mode, CPA-OMe forms the


 precursor at m/z 186.1 . During CID, fragmentation strictly follows the even-electron rule, meaning neutral molecules are expelled rather than radicals (3)[3].
  • Amine Cleavage: A common low-energy pathway is the neutral loss of ammonia (

    
    , 17 Da), yielding m/z 169.1 .
    
  • Ester Cleavage Cascade: The protonated ester sequentially loses methanol (

    
    , 32 Da) to form an acylium ion at m/z 154.1 , followed by the rapid expulsion of carbon monoxide (
    
    
    
    , 28 Da) to form the immonium ion at m/z 126.1 (4)[4].
  • Aliphatic Side Chain: At higher collision energies, inductive cleavage of the side chain yields the cyclopentyl cation at m/z 69.1 .

Expert Insight: Interestingly, both platforms yield a dominant fragment at m/z 126, but through fundamentally different mechanisms. EI achieves this via a single-step radical


-cleavage, whereas ESI-CID reaches the identical immonium structure via a sequential neutral loss cascade.

Pathway M [M+H]+ m/z 186.1 NH3 [M+H - NH3]+ m/z 169.1 M->NH3 -17 Da (NH3) CH3OH Acylium Ion m/z 154.1 M->CH3OH -32 Da (CH3OH) Immonium Immonium Ion m/z 126.1 M->Immonium -60 Da (HCOOCH3) CH3OH->Immonium -28 Da (CO) Cyclopentyl Cyclopentyl Cation m/z 69.1 Immonium->Cyclopentyl Cleavage

Figure 2: ESI-CID-MS/MS even-electron fragmentation cascade for protonated CPA-OMe.

Quantitative Diagnostic Ions

To facilitate rapid assay development, the following table summarizes the diagnostic ions for CPA-OMe across both platforms.

Ionization ModePrecursor IonFragment m/zNeutral/Radical LossStructural AssignmentRelative Abundance / Utility
EI (70 eV) m/z 185 (

)
126

(59 Da)

Base Peak (100%) - Primary identifier
EI (70 eV) m/z 185 (

)
102

(83 Da)

Moderate (~30%) - Confirms ester
ESI-CID m/z 186.1 (

)
169.1

(17 Da)

Low - Confirms primary amine
ESI-CID m/z 186.1 (

)
154.1

(32 Da)
Acylium IonModerate - Confirms methyl ester
ESI-CID m/z 186.1 (

)
126.1

(60 Da)
Immonium IonHigh - Primary MRM quantifier
ESI-CID m/z 186.1 (

)
69.1 ComplexCyclopentyl CationHigh (at high CE) - MRM qualifier

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded in the steps: system suitability checks guarantee instrument performance before data acquisition.

Protocol A: GC-EI-MS Structural Confirmation Workflow

Objective: Confirm the identity and purity of synthesized CPA-OMe.

  • Sample Preparation: Dissolve 1 mg of CPA-OMe in 1 mL of anhydrous dichloromethane (DCM). Causality: DCM ensures complete solubility and rapid evaporation in the GC inlet without degrading the ester functionality.

  • System Suitability (Self-Validation): Inject a DCM blank to verify the absence of column bleed or carryover at m/z 126.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the inlet to 250°C (split ratio 10:1). Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C. Causality: The non-polar stationary phase perfectly resolves the hydrophobic cyclopentyl moiety based on boiling point.

  • MS Acquisition: Set the EI source to 70 eV and 230°C. Scan range m/z 50–300.

  • Data Analysis: Extract m/z 126 and m/z 102. The ratio of 126/102 should remain constant across the chromatographic peak, validating peak purity.

Protocol B: LC-ESI-MS/MS Targeted Quantification Workflow

Objective: Quantify trace levels of CPA-OMe in complex biological matrices (e.g., plasma).

  • Sample Preparation (Protein Precipitation): Spike 50 µL of plasma with an isotopically labeled internal standard (e.g.,

    
    -CPA-OMe). Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 mins. Causality: Acetonitrile precipitates proteins, while formic acid ensures the amine remains protonated for optimal ESI+ efficiency (4)[4].
    
  • System Suitability (Self-Validation): Run a 6-point calibration curve. The

    
     must be 
    
    
    
    , and the internal standard peak area variance must be
    
    
    across all injections, proving matrix effects are controlled.
  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Acquisition (MRM Mode):

    • Quantifier Transition: m/z 186.1

      
       126.1 (Collision Energy: 15 eV). Causality: Low CE favors the loss of the ester group while keeping the immonium ion intact.
      
    • Qualifier Transition: m/z 186.1

      
       69.1 (Collision Energy: 30 eV). Causality: High CE is required to shatter the aliphatic side chain and generate the cyclopentyl cation.
      

Application Scientist Note: When optimizing the MRM transitions for CPA-OMe, always tune the collision energy (CE) dynamically. While 15 eV is a strong starting point for the m/z 126.1 transition, variations in collision cell geometry across different vendor platforms (e.g., linear hexapole vs. LINAC) require empirical tuning to maximize the duty cycle and prevent over-fragmentation into non-specific aliphatic noise.

References

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters Source: ResearchGate URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL:[Link]

  • ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode Source: PubMed URL:[Link]

Sources

Comparative

A Comparative Guide to the Enantiomeric Purity Determination of Methyl 2-amino-3-cyclopentylpropanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For non-proteinogenic amino acids and their derivatives, such as Methyl 2-amino-3-cyclopentylpropanoate, a key chiral building block, the rigorous assessment of enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a senior application scientist, my focus is not merely on protocols but on the strategic rationale that underpins methodological choices, ensuring robust and reliable results.

The Analytical Challenge: Distinguishing Mirror Images

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification a formidable task.[1] The analytical strategies to overcome this challenge hinge on creating a transient or permanent chiral environment that forces the enantiomers to interact differently, thus becoming distinguishable. This can be achieved either by employing a chiral stationary phase (direct methods) or by reacting the enantiomers with a chiral auxiliary to form diastereomers, which have distinct physical properties and can be separated on a standard achiral column (indirect methods).[1][2]

Comparative Analysis of Key Methodologies

The selection of an optimal analytical method is a multifaceted decision, balancing the need for accuracy, sensitivity, and throughput against practical considerations like sample volatility, concentration, and available instrumentation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral NMR Spectroscopy
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[3]Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase.[4]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct chemical shifts.[5][6]
Sample State LiquidVolatile (or made volatile through derivatization)Liquid (in deuterated solvent)
Typical CSP/Auxiliary Polysaccharide-based (e.g., amylose, cellulose derivatives), Pirkle-type, macrocyclic glycopeptides.[5][6]Cyclodextrin derivatives (e.g., β-cyclodextrin).[4]Chiral Solvating Agents (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)), Chiral Derivatizing Agents (e.g., Mosher's acid).[5][6]
Resolution (Rs) Generally > 2.0 for robust quantification.Typically > 1.5 for baseline separation.Not applicable (separation of signals in ppm).
Analysis Time 10-30 minutes per sample.15-45 minutes per sample.5-15 minutes per sample.
Sensitivity High (ng to pg range), especially with fluorescent derivatization.[1]Very high (pg to fg range), especially with mass spectrometry (MS) detection.Lower (mg to µg range).[5]
Advantages Broad applicability, well-established, robust, both direct and indirect methods available.[7][8]High resolution and efficiency, ideal for volatile and thermally stable compounds.[4]Rapid, non-destructive (with CSAs), provides structural information, minimal sample preparation.[5][6]
Limitations Higher solvent consumption, potential for peak broadening.Requires analyte volatility, potential for thermal degradation of the sample or derivatized product.Lower sensitivity, potential for signal overlap in complex molecules, may require higher sample concentrations.[5]

In-Depth Methodologies and Experimental Protocols

The following sections provide detailed, step-by-step protocols for each technique, tailored for the analysis of Methyl 2-amino-3-cyclopentylpropanoate. These are presented as robust starting points that may require further optimization for specific matrices or instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the workhorse for enantiomeric purity determination due to its versatility and robustness. For a non-aromatic amino acid ester like Methyl 2-amino-3-cyclopentylpropanoate, which lacks a strong UV chromophore, an indirect approach involving pre-column derivatization is highly advantageous. Derivatization not only allows for separation on a standard achiral column but also significantly enhances detection sensitivity.

The core principle of this method is the reaction of the primary amine of Methyl 2-amino-3-cyclopentylpropanoate with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a conventional achiral reversed-phase column.

cluster_0 Derivatization cluster_1 HPLC Analysis Analyte (Enantiomers) Analyte (Enantiomers) Reaction Reaction Analyte (Enantiomers)->Reaction + Chiral Derivatizing Agent (CDA) Diastereomers Diastereomers Reaction->Diastereomers Injection Injection Diastereomers->Injection Achiral HPLC Column (e.g., C18) Achiral HPLC Column (e.g., C18) Injection->Achiral HPLC Column (e.g., C18) Separated Diastereomers Separated Diastereomers Achiral HPLC Column (e.g., C18)->Separated Diastereomers Detection (UV/Fluorescence) Detection (UV/Fluorescence) Separated Diastereomers->Detection (UV/Fluorescence) Chromatogram Chromatogram Detection (UV/Fluorescence)->Chromatogram

Caption: Workflow for indirect chiral HPLC analysis.

Experimental Protocol:

  • Chiral Derivatizing Agent: Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). This reagent reacts with the primary amine to produce stable derivatives with strong UV absorbance.[1][9]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Derivatization Procedure:

    • Prepare a solution of Methyl 2-amino-3-cyclopentylpropanoate in a suitable solvent (e.g., 50 µL of a 1 mg/mL solution in water/acetonitrile).

    • Add 100 µL of 1 M sodium bicarbonate solution.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[9]

    • Incubate the mixture at 40°C for 1 hour.[9]

    • Cool the reaction mixture and neutralize with 50 µL of 2 M HCl to stop the reaction.[9]

    • Evaporate the acetone under a gentle stream of nitrogen.

    • Dilute the remaining aqueous solution with the mobile phase to the desired concentration.

  • HPLC Analysis:

    • Inject a known volume (e.g., 10 µL) of the derivatized sample.

    • Run a suitable gradient to achieve baseline separation of the two diastereomeric peaks.

    • Monitor the elution at 340 nm.

  • Data Analysis:

    • Integrate the peak areas of the two diastereomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile, chiral GC offers exceptional resolution and sensitivity. Methyl 2-amino-3-cyclopentylpropanoate, being a methyl ester, has a degree of volatility. However, derivatization of the polar amino group is often necessary to improve its chromatographic properties and prevent peak tailing.

In this approach, the analyte is first derivatized to make it more volatile and thermally stable, and then the enantiomers are separated on a chiral stationary phase.

cluster_0 Derivatization cluster_1 GC Analysis Analyte (Enantiomers) Analyte (Enantiomers) Reaction Reaction Analyte (Enantiomers)->Reaction + Acylating Agent (e.g., TFAA) Volatile Derivatives Volatile Derivatives Reaction->Volatile Derivatives Injection Injection Volatile Derivatives->Injection Chiral GC Column (e.g., Cyclodextrin-based) Chiral GC Column (e.g., Cyclodextrin-based) Injection->Chiral GC Column (e.g., Cyclodextrin-based) Separated Enantiomers Separated Enantiomers Chiral GC Column (e.g., Cyclodextrin-based)->Separated Enantiomers Detection (FID/MS) Detection (FID/MS) Separated Enantiomers->Detection (FID/MS) Chromatogram Chromatogram Detection (FID/MS)->Chromatogram

Caption: Workflow for direct chiral GC analysis with prior derivatization.

Experimental Protocol:

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) for acylation of the amino group.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Stationary Phase: A cyclodextrin-based column, such as one containing a derivative of β-cyclodextrin, is a good starting point for separating amino acid derivatives.[4]

  • Derivatization Procedure:

    • Dissolve a known amount of Methyl 2-amino-3-cyclopentylpropanoate in a suitable solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic anhydride.

    • Heat the mixture at a moderate temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to ensure complete reaction.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent for GC injection (e.g., ethyl acetate).

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample.

    • Employ a temperature program to achieve separation, for example, starting at a lower temperature and ramping up.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess as described for HPLC.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy is a powerful and rapid method for determining enantiomeric excess without the need for chromatographic separation.[5] The method relies on the use of a chiral solvating agent (CSA) to induce a diastereomeric interaction in solution, leading to different chemical shifts for the protons of the two enantiomers. This is a non-destructive technique, and the sample can be recovered if needed.

cluster_0 Sample Preparation cluster_1 NMR Analysis Analyte (Enantiomers) Analyte (Enantiomers) Mixing Mixing Analyte (Enantiomers)->Mixing + Chiral Solvating Agent (CSA) Diastereomeric Complexes (in solution) Diastereomeric Complexes (in solution) Mixing->Diastereomeric Complexes (in solution) NMR Spectrometer NMR Spectrometer Diastereomeric Complexes (in solution)->NMR Spectrometer NMR Spectrum with Separated Signals NMR Spectrum with Separated Signals NMR Spectrometer->NMR Spectrum with Separated Signals

Caption: Workflow for chiral NMR analysis using a chiral solvating agent.

Experimental Protocol:

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) is a commonly used CSA for amines.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Methyl 2-amino-3-cyclopentylpropanoate into an NMR tube.

    • Add 1.5 to 2.0 equivalents of the chiral solvating agent.

    • Dissolve the mixture in approximately 0.6 mL of CDCl₃.

    • Prepare a similar sample using the racemic standard to identify the signals corresponding to each enantiomer.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum for both the sample and the racemic standard.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows clear separation for the two enantiomers in the presence of the CSA (e.g., the methoxy protons or the alpha-proton).

    • Integrate the areas of these two distinct signals.

    • Calculate the enantiomeric excess from the integration values.

Conclusion and Recommendations

The choice of the most suitable method for determining the enantiomeric purity of Methyl 2-amino-3-cyclopentylpropanoate depends on the specific requirements of the analysis.

  • For routine quality control with a high number of samples and a need for high sensitivity, indirect chiral HPLC with derivatization using a reagent like Marfey's Reagent is a robust and reliable choice.

  • When high resolution is paramount and the sample is amenable to volatilization (with or without derivatization), chiral GC can provide excellent separation.

  • For rapid analysis, reaction monitoring, or when a non-destructive method is preferred, chiral NMR spectroscopy with a suitable chiral solvating agent is an efficient alternative, provided that sample concentration is not a limiting factor.

Ultimately, for method validation and in regulated environments, a cross-validation approach using two different techniques (e.g., HPLC and GC, or HPLC and NMR) can provide the highest level of confidence in the analytical results. This ensures the stereochemical integrity of this critical chiral building block in the journey of drug discovery and development.

References

  • BenchChem. (2025). A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. BenchChem.
  • Miyazawa, T., et al. (1993). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Analytical Letters, 26(3), 457-471.
  • Miyazawa, T., et al. (1993).
  • BenchChem. (2025). Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. BenchChem.
  • Ilisz, I., et al. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography.
  • Zare, R. N., et al. (n.d.). Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Stanford University.
  • Alfa Chemistry. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. BenchChem.
  • Castro-Puyana, M., et al. (2016). Enantiomeric separation of non-protein amino acids by electrokinetic chromatography.
  • Lee, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 235-245.
  • Ghadami, S. A., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(7), 2154.
  • BenchChem. (2025). A Comparative Guide to Chiral Derivatizing Agents for HPLC Analysis: (S)-(+)
  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc.
  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(16), 4645-4652.
  • Uccello-Barretta, G., et al. (2025).
  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2834, 135-148.
  • Wikipedia. (n.d.).
  • Opekar, S., et al. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • Greyhound Chromatography. (n.d.).
  • Wang, Y., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Scholars' Mine - MST.edu.
  • Sánchez-López, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 61, 138-143.
  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • TCI AMERICA. (n.d.).
  • Di Bari, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12845-12854.
  • Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy.
  • Phenomenex. (n.d.).
  • Seco, J., et al. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 17(8), 9122-9174.
  • Sumika Chemical Analysis Service, Ltd. (n.d.).
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

Sources

Validation

Structural &amp; Functional Comparison: Cyclopentyl vs. Cyclohexyl Amino Acid Esters

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacokineticists, and Process Chemists. Executive Summary: The Steric-Lipophilic Trade-off In the design of amino acid ester prodrugs and peptidomim...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacokineticists, and Process Chemists.

Executive Summary: The Steric-Lipophilic Trade-off

In the design of amino acid ester prodrugs and peptidomimetics, the choice between cyclopentyl and cyclohexyl esters is rarely arbitrary. It represents a calculated trade-off between lipophilicity-driven permeability and steric-controlled hydrolytic stability .

  • Cyclopentyl Esters: Offer a "Goldilocks" zone of conformational flexibility (pseudorotation) and moderate steric bulk (

    
    ). They frequently exhibit superior biological activity and safety profiles in prodrug applications due to cleaner metabolic activation kinetics.
    
  • Cyclohexyl Esters: Provide maximum lipophilicity and rigid steric bulk (

    
    ). While effective for blood-brain barrier (BBB) penetration, they often suffer from retarded enzymatic hydrolysis (delayed onset) or competitive metabolic liabilities (ring oxidation).
    

This guide objectively compares these two moieties using physicochemical data, metabolic case studies, and synthetic protocols.

Physicochemical & Structural Analysis

The performance difference stems directly from the conformational dynamics of the cycloalkyl rings.

Table 1: Comparative Physicochemical Profile
FeatureCyclopentyl EsterCyclohexyl EsterImpact on Drug Design
Ring Size 5-membered (

)
6-membered (

)
Cyclohexyl adds ~+0.5 to LogP.
Conformation Envelope / Pucker Chair (Rigid)Cyclopentyl adapts to enzyme pockets; Cyclohexyl is a rigid block.
Taft Steric Constant (

)
-0.51-0.79Cyclohexyl is significantly bulkier, slowing esterase attack.
Lipophilicity (

LogP)
Baseline+0.4 – 0.6 vs CyclopentylCyclohexyl increases membrane permeability but decreases aqueous solubility.
Ring Strain ~6.5 kcal/mol~0.1 kcal/molCyclopentyl is more chemically reactive under forcing conditions.
Structural Logic Visualization

The following diagram illustrates how ring conformation influences enzymatic access (hydrolysis).

StericImpact cluster_CyP Cyclopentyl Ester cluster_CyH Cyclohexyl Ester Est Esterase Enzyme (Serine Hydrolase) Outcome1 Rapid/Moderate Hydrolysis Est->Outcome1 Outcome2 Slow/Resistant Hydrolysis Est->Outcome2 CP Cyclopentyl Ring (Envelope Conformation) Flex Pseudorotation (Flexible) CP->Flex Flex->Est Fits Active Site CH Cyclohexyl Ring (Chair Conformation) Rigid Steric Shielding (Rigid) CH->Rigid Rigid->Est Blocks Active Site

Figure 1: Mechanistic flow showing how the conformational flexibility of cyclopentyl esters facilitates enzymatic docking compared to the rigid steric shield of cyclohexyl esters.

Performance Comparison: Metabolic Stability & Bioactivity

Hydrolytic Stability (Prodrug Activation)

The primary function of these esters is often to act as prodrugs—masking the carboxylate to improve absorption, then hydrolyzing in plasma/liver.

  • Experimental Insight: In a comparative study of Flurbiprofen prodrugs , the cyclopentyl ester demonstrated a superior safety profile compared to the cyclohexyl ester.

    • Ulcer Index (Toxicity): Cyclopentyl ester (0.[1]40) < Cyclohexyl ester (2.49) < Parent Drug (3.07).

    • Interpretation: The cyclopentyl ester hydrolyzed at a rate that maintained therapeutic levels without causing the local mucosal irritation seen with the more stable cyclohexyl ester or the free acid. The cyclohexyl ester's resistance to hydrolysis likely led to accumulation or alternative metabolic processing.

Cytotoxicity & Potency

In anticancer applications, the ring size directly affects the molecule's ability to bind to target proteins or release the active warhead.

  • Case Study (Naphthoquinone Esters):

    • Researchers synthesized analogs with 2'-cyclopentyl and 2'-cyclohexyl substituents.[2]

    • Result: Compounds with the cyclopentyl group showed stronger cytotoxicity against KB, HeLa, and HepG2 cancer cell lines compared to the cyclohexyl analogs.[2]

    • Mechanism: The cyclopentyl group provided the optimal hydrophobic interaction without the excessive steric penalty of the cyclohexyl ring.

Metabolic Fate (Ring Oxidation)

A critical liability for cyclohexyl esters is cytochrome P450-mediated ring oxidation .

  • Cyclohexyl: Highly prone to hydroxylation at the C-3 or C-4 position. This creates new metabolites that may be toxic or inactive, diverting the drug from its intended hydrolytic pathway.

  • Cyclopentyl: While still subject to oxidation, the rate is often lower, and the primary metabolic pathway remains ester hydrolysis.

Experimental Protocols

Synthesis: General Coupling Protocol (Steglich Esterification)

For amino acid esters, acid-catalyzed Fischer esterification often leads to racemization. The Steglich coupling is preferred for chiral integrity.

Reagents:

  • N-Protected Amino Acid (1.0 equiv)

  • Cyclopentanol or Cyclohexanol (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (0.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected amino acid and the respective alcohol (cyclopentanol or cyclohexanol) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Activation: Cool the solution to 0°C. Add DMAP (catalyst).

  • Coupling: Add EDC·HCl portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Note: Cyclohexyl reactions may require longer times (up to 24h) due to steric hindrance.

  • Work-up: Dilute with Ethyl Acetate. Wash successively with 1M HCl (remove DMAP/EDC), sat.

    
    , and Brine.[3]
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Plasma Stability Assay (In Vitro)

This protocol validates the "Performance" claims regarding hydrolysis rates.

StabilityAssay Start Start: 10mM Stock Solution (DMSO) Incubate Incubate in Human Plasma (37°C, pH 7.4) Start->Incubate Sample Sampling Points (0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench with cold Acetonitrile (Precipitate Proteins) Sample->Quench Centrifuge Centrifuge (10,000 rpm, 10 min) Quench->Centrifuge Analyze LC-MS/MS Analysis (Monitor Parent vs. Acid) Centrifuge->Analyze

Figure 2: Workflow for determining the hydrolytic half-life (


) of ester prodrugs.

Data Analysis:

  • Plot ln[Remaining Ester Concentration] vs. Time.

  • Slope =

    
    .
    
  • Half-life

    
    .
    
  • Expectation:

    
     (Cyclohexyl) > 
    
    
    
    (Cyclopentyl).

Decision Matrix

RequirementRecommended MoietyRationale
Rapid Prodrug Activation Cyclopentyl Lower steric hindrance allows faster esterase processing.
Maximal Lipophilicity Cyclohexyl Higher LogP aids passive diffusion across tough barriers (e.g., BBB).
Gastric Safety Cyclopentyl Proven to reduce ulcerogenicity in NSAID prodrugs better than cyclohexyl.
Conformational Locking Cyclohexyl Rigid chair conformation restricts molecular freedom (useful for receptor binding).
Avoiding Ring Oxidation Cyclopentyl Less prone to P450 hydroxylation than the cyclohexyl ring.

References

  • Halen, P. K., et al. "Ester Prodrugs of Flurbiprofen: Synthesis, Plasma Hydrolysis and Gastrointestinal Toxicity." Chemical & Pharmaceutical Bulletin, vol. 57, no. 9, 2009. Link

  • Kongkathip, N., et al. "Synthesis and anticancer evaluation of naphthoquinone esters with 2'-cyclopentyl and 2'-cyclohexyl substituents."[2] Bioscience, Biotechnology, and Biochemistry, vol. 74, no.[2] 6, 2010, pp. 1205-14.[2] Link

  • Åstrand, A., et al. "Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... studied by human hepatocytes and LC-QTOF-MS."[4][5] Archives of Toxicology, vol. 93, 2019, pp. 95–106.[6] Link

  • BenchChem Technical Support. "Comparative Analysis of Pentylcyclohexyl Acetate and Its Structural Analogs." BenchChem, 2025.[3] Link

  • Testa, B., et al. "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH, 2003. (General reference for Taft Steric Constants and Esterase activity).

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-amino-3-cyclopentylpropanoate proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for Methyl 2-amino-3-cyclopentylpropanoate As a Senior Application Scientist, I frequently consult with drug development teams utilizing unnatural amino acids like...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for Methyl 2-amino-3-cyclopentylpropanoate

As a Senior Application Scientist, I frequently consult with drug development teams utilizing unnatural amino acids like Methyl 2-amino-3-cyclopentylpropanoate. This compound is a critical building block, notably utilized in the synthesis of 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives targeting autoimmune diseases and oncology[1]. However, the transition from bench-scale synthesis to pilot-plant production requires rigorous, self-validating safety and disposal protocols. Improper disposal of amino acid ester hydrochlorides can lead to cross-contamination, environmental toxicity, and severe regulatory penalties.

This guide provides the definitive operational framework for managing the lifecycle and disposal of this chemical, ensuring your laboratory maintains both scientific integrity and stringent environmental compliance.

Physicochemical Hazard Profile

To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the compound's reactivity and waste classification. The compound is frequently supplied and handled as a hydrochloride salt due to its enhanced stability[2].

Table 1: Physicochemical and Hazard Summary of Methyl 2-amino-3-cyclopentylpropanoate

PropertyValue / ClassificationOperational Implication
CAS Number 1119833-62-3 (Free base)[3] / 1191996-99-2 (HCl salt)[2]Essential for accurate EHS waste manifesting and tracking.
Molecular Formula C9H17NO2[3] / C9H18ClNO2The presence of nitrogen and chlorine dictates specific high-temperature incineration parameters[4].
Molecular Weight 171.24 g/mol (Free base)[3] / 207.70 g/mol (HCl salt)[2]Used for stoichiometric calculations during neutralization.
Solubility Soluble in water (HCl salt), MeOH, DMSO[1]Aqueous waste streams will become acidic; requires mandatory pH adjustment.
Hazard Codes GHS07 (Irritant) / P501 (Hazardous Waste Disposal)[5]Mandates segregated hazardous waste collection; strictly prohibits sink disposal[5].

Causality in Disposal Methodologies: The "Why" Behind the Protocol

In chemical operations, every disposal step must be a self-validating system grounded in chemical causality. Do not simply follow steps blindly; understand the mechanistic reasons behind them:

  • The Halogenation Factor: The hydrochloride salt of Methyl 2-amino-3-cyclopentylpropanoate (C9H18ClNO2) introduces chloride ions into the waste stream. If this waste is mixed with standard non-halogenated organic solvents and incinerated at standard temperatures, it risks generating highly toxic polychlorinated dibenzodioxins (PCDDs). Therefore, any organic solvent used to extract or dissolve the HCl salt must be routed to the Halogenated Waste stream. This stream is processed in a chemical incinerator equipped with an afterburner and scrubber to safely cleave C-Cl bonds[4].

  • Ester Hydrolysis & Gas Evolution: Amino acid esters are susceptible to hydrolysis in extreme pH environments. If aqueous waste containing this compound is left highly basic or acidic, it can slowly hydrolyze into cyclopentylalanine and methanol. While methanol is volatile, the primary operational concern is the uncontrolled pressure buildup in sealed waste carboys. Neutralization (pH 6-8) prior to capping is non-negotiable to arrest this degradation pathway.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste and Spill Remediation

This protocol applies to unused ≥95% pure powder[3], contaminated weighing paper, and spill cleanups.

  • Containment: In the event of a powder spill, immediately don appropriate PPE (nitrile gloves, safety goggles, N95/P100 particulate respirator).

  • Desensitization: Do not dry-sweep, as this aerosolizes the active pharmaceutical intermediate. Lightly dampen the powder with a 70% isopropanol solution to weigh the particulates down.

  • Collection: Use a non-sparking scoop to transfer the dampened solid into a puncture-resistant, high-density polyethylene (HDPE) container.

  • Labeling: Label explicitly as "Hazardous Solid Waste: Contains Methyl 2-amino-3-cyclopentylpropanoate (Irritant, P501)"[5].

  • Final Decontamination: Wipe the area with a mild detergent solution, followed by a water rinse. Dispose of all wipes in the same solid waste container.

Protocol B: Liquid Reaction Waste (Mother Liquors and Extracts)

This protocol applies to post-reaction mixtures, such as those generated when the compound is dissolved in DMSO during amide coupling reactions[1].

  • Phase Separation: Identify whether the waste is an aqueous phase or an organic phase.

  • Aqueous Waste Treatment:

    • Transfer the aqueous layer containing the dissolved hydrochloride salt to a dedicated neutralization vessel.

    • Slowly add 1M NaOH while monitoring with a calibrated pH meter until the solution reaches pH 6.0–8.0.

    • Self-Validation Check: A stable pH for 10 minutes confirms that no latent hydrolysis is releasing additional acidic protons.

    • Transfer to the "Aqueous Hazardous Waste" carboy.

  • Organic Waste Segregation:

    • If the solvent is halogenated (e.g., Dichloromethane) OR if the solvent contains the dissolved HCl salt of the compound, route it strictly to the Halogenated Organic Waste container.

    • If the solvent is non-halogenated (e.g., Ethyl Acetate, Hexanes) and contains only the free base, it may be safely routed to the Non-Halogenated Organic Waste container.

  • Storage: Ensure waste carboys are stored in secondary containment trays, vented with pressure-relief caps to prevent gas accumulation.

Disposal Routing and Logic Workflow

DisposalWorkflow Start Methyl 2-amino-3-cyclopentylpropanoate Waste Stream Solid Solid Waste (Powders, Wipes, Spills) Start->Solid Liquid Liquid Waste (Mother Liquors, Extracts) Start->Liquid Incineration EHS Collection & High-Temp Incineration Solid->Incineration Direct to EHS Aqueous Aqueous Phase (Acidic/Basic) Liquid->Aqueous Organic Organic Phase (Solvents) Liquid->Organic Neutralize Neutralization Station Adjust to pH 6-8 Aqueous->Neutralize pH Check Halogenated Halogenated Waste (Contains Cl- or DCM) Organic->Halogenated HCl Salt / Halogens Present NonHalogenated Non-Halogenated Waste (EtOAc, Hexanes) Organic->NonHalogenated Free Base / No Halogens Neutralize->Incineration Aqueous Waste Halogenated->Incineration NonHalogenated->Incineration

Decision matrix for the segregation and disposal of Methyl 2-amino-3-cyclopentylpropanoate waste.

Regulatory Compliance & EHS Integration

When transferring these materials to your Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[4], ensure the waste manifests accurately reflect the chemical constituents. While Methyl 2-amino-3-cyclopentylpropanoate is not specifically listed on the EPA's P- or U-lists, its waste streams often exhibit characteristic hazards. Unneutralized aqueous waste containing the hydrochloride salt may trigger the EPA D002 (Corrosive) characteristic, while organic solutions will trigger the D001 (Ignitable) characteristic.

The pharmaceutical sector is increasingly adopting greener waste management practices to reduce its 4–5% contribution to worldwide carbon emissions[6]. By strictly segregating halogenated from non-halogenated waste, you prevent the unnecessary high-temperature incineration of clean solvents, thereby minimizing the ecological footprint of your drug development pipeline[6].

References

  • CAS 1119833-62-3 | Methyl 2-amino-3-cyclopentylpropanoate,≥95%. howeipharm.com. Available at: [Link]

  • US11504368B2 - 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives and use thereof in therapy. google.com.
  • Methylphenidate | C14H19NO2 | CID 4158 - PubChem. nih.gov. Available at: [Link]

  • Towards greener-by-design fine chemicals. Part 1: synthetic frontiers. rsc.org. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 2-amino-3-cyclopentylpropanoate: Personal Protective Equipment and Safety Protocols

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. Methyl 2-amino-3-cyclopentylpropanoate is one such compound where compreh...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. Methyl 2-amino-3-cyclopentylpropanoate is one such compound where comprehensive, publicly available safety data is limited. In such instances, a cautious and systematic approach to personal protective equipment (PPE) and handling is not just a regulatory requirement but a cornerstone of responsible science. This guide provides essential safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols.

Hazard Assessment: A Logic-Driven Approach

Without a specific Safety Data Sheet (SDS), we must infer the potential hazards of Methyl 2-amino-3-cyclopentylpropanoate by examining its structural components: an amino acid ester and a cyclopentyl group. This analytical approach allows us to anticipate risks and establish a robust safety framework.

ComponentAssociated ClassPotential Hazards
Amino Acid Ester Organic Esters, AminesMay cause skin and eye irritation.[1][2] Some amino acid derivatives can be sensitizers.[1] Inhalation of dust or aerosols may irritate the respiratory tract.
Cyclopentyl Group Alicyclic HydrocarbonCyclopentane, the parent compound, is a highly flammable liquid.[3][4][5] Vapors can cause dizziness and drowsiness.[3][6] Repeated exposure may cause skin dryness or cracking.[4][6]
Overall Structure Novel Research ChemicalUnknown toxicological properties. As a prudent measure, it should be treated as potentially hazardous upon acute and chronic exposure.

Based on this analysis, we will operate under the assumption that Methyl 2-amino-3-cyclopentylpropanoate may be a skin/eye irritant, potentially flammable, and could have unknown systemic effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is your primary defense against exposure. The following protocols are designed to provide comprehensive protection during the handling of Methyl 2-amino-3-cyclopentylpropanoate.

At a minimum, the following PPE must be worn at all times when handling the compound:

  • Eye and Face Protection :

    • Safety Goggles : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[7] They provide a seal around the eyes, offering protection from splashes, which is crucial when working with liquids or preparing solutions.

    • Face Shield : When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[8] This provides a further layer of protection for the entire face.

  • Skin and Body Protection :

    • Laboratory Coat : A flame-resistant lab coat is recommended, given the potential flammability of the cyclopentyl moiety. At a minimum, a standard lab coat that is fully buttoned should be worn.[9]

    • Full-Length Pants and Closed-Toe Shoes : This is a fundamental laboratory requirement to protect your skin from spills.[7]

    • Chemical-Resistant Apron : For procedures involving large volumes or a high likelihood of splashes, a chemically resistant apron worn over the lab coat is advised.[8]

  • Hand Protection :

    • Nitrile Gloves : Disposable nitrile gloves are the standard for incidental contact.[8][9] However, because specific chemical resistance data for Methyl 2-amino-3-cyclopentylpropanoate is unavailable, it is critical to observe the "double-gloving" practice. Should the outer glove become contaminated, it can be removed without exposing the skin. Gloves must be removed immediately after any known contact with the chemical.[8] Always inspect gloves for tears or holes before use.[2]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Prepare to handle chemical assess_task Assess Task (e.g., weighing, solution prep, reaction workup) start->assess_task core_ppe Wear Core PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves - Long Pants, Closed-Toe Shoes assess_task->core_ppe is_splash_risk Significant Splash Risk? is_aerosol_risk Aerosol/Dust Inhalation Risk? is_splash_risk->is_aerosol_risk No add_face_shield Add Face Shield & Chemical Apron is_splash_risk->add_face_shield Yes use_fume_hood Work in a Certified Chemical Fume Hood is_aerosol_risk->use_fume_hood Yes end_ppe Proceed with Task is_aerosol_risk->end_ppe No core_ppe->is_splash_risk core_ppe->is_aerosol_risk add_face_shield->is_aerosol_risk use_fume_hood->end_ppe

Caption: PPE Selection Workflow for Handling Methyl 2-amino-3-cyclopentylpropanoate.

Operational Handling and Disposal Plan

Safe handling extends beyond PPE. It encompasses your actions from the moment you retrieve the chemical from storage to its final disposal.

  • Preparation : Before handling the chemical, ensure your work area is clean and uncluttered. A certified chemical fume hood is the required location for handling the solid and preparing solutions to mitigate inhalation risks.[10]

  • Donning PPE : Put on all required PPE as determined by your task assessment.

  • Weighing : If handling the solid, use a spatula to carefully transfer the required amount to a tared container inside the fume hood. Avoid creating dust.

  • Solution Preparation : Slowly add the solid to the solvent in your reaction vessel. If the process is exothermic, use an ice bath for cooling.

  • Post-Handling : After use, securely cap the container. Wipe down the spatula and any surfaces with a damp cloth, and dispose of the cloth as hazardous waste.

  • Doffing PPE : Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[2] Remove your lab coat and wash your hands thoroughly with soap and water.

Store Methyl 2-amino-3-cyclopentylpropanoate in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources and strong oxidizing agents.[4][11] Given that it is an amino acid derivative, refrigeration may be required for long-term stability; consult the supplier's documentation.

All waste, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.

  • Solid Waste : Place all contaminated solid materials (gloves, paper towels, etc.) into a designated, labeled hazardous waste bag.

  • Liquid Waste : Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[12]

  • Empty Containers : Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[13] After rinsing, deface the label, write "EMPTY" on the container, and dispose of it according to your institution's guidelines.[13]

  • Collection : Store all hazardous waste in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.[14]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accident.

This protocol is for small, incidental spills (<100 mL) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Alert : Immediately alert others in the vicinity.[10][15]

  • Isolate : Secure the area and prevent entry. If the material is volatile, increase ventilation by opening the fume hood sash.

  • Protect : Don additional PPE if necessary, including a respirator if vapors are significant and you are trained for its use.

  • Contain : Cover the spill with an inert absorbent material like vermiculite or sand, starting from the outside and working inwards to prevent spreading.[15][16]

  • Collect : Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water. Collect the cleaning materials and dispose of them as hazardous waste.[16]

  • Report : Report the incident to your laboratory supervisor and EHS department.

Spill_Response_Workflow spill Spill Occurs alert 1. Alert Personnel & Supervisor spill->alert assess Assess Spill Size alert->assess evacuate Evacuate Area Call Emergency Response assess->evacuate >100mL or Unmanageable isolate 2. Isolate Area Increase Ventilation assess->isolate <100mL & Manageable protect 3. Don Appropriate PPE isolate->protect contain 4. Contain with Inert Absorbent protect->contain collect 5. Collect Waste contain->collect decontaminate 6. Decontaminate Surface collect->decontaminate report 7. Report Incident to EHS decontaminate->report end_spill Response Complete report->end_spill

Caption: Decision and Action Workflow for a Chemical Spill.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

By adhering to these detailed protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research. Trust in these procedures is built upon the scientific rationale that underpins them.

References

  • Amino Acid F Reagent - SAFETY DATA SHEET. (n.d.).
  • Amino Acid Set - SAFETY DATA SHEET. (2018, October 23). Breckland Scientific Supplies Ltd.
  • Chemical Spills | Emergency Management. (n.d.). University of Florida.
  • Methyl 2-amino-3-cyclopentylpropanoate hydrochloride | 2379557-35-2. (n.d.). Sigma-Aldrich.
  • Chemical Emergency Procedures. (n.d.).
  • Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet (SDS). (2015, August 5). Pickering Laboratories.
  • SAFETY DATA SHEET 1325-AMINO ACID 40%. (n.d.). BC Fertilis.
  • 5.4 Chemical Spill Procedures. (n.d.). Environment, Health and Safety - University of Illinois Urbana-Champaign.
  • Methyl 2-amino-3-cyclopentylpropanoate hydrochloride | 2379557-35-2. (n.d.). MilliporeSigma.
  • 2379557-35-2|Methyl 2-amino-3-cyclopentylpropanoate hydrochloride. (n.d.). Ambeed.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. (n.d.). UK - SDS Manager.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Cyclopentane. (n.d.). Santa Cruz Biotechnology.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Cyclopentane - SAFETY DATA SHEET. (2023, April 5).
  • Personal Protective Equipment. (2025, December 6). Division of Research Safety - Illinois.
  • Chemical Spill Procedures. (n.d.). Office of Environmental Health and Safety - Princeton University.
  • SAFETY DATA SHEET. (2023, August 25). Fisher Scientific.
  • SAFETY DATA SHEET cyclopentane. (2015, June 25). Balchem.
  • EHS Program Manual 5.2 - Waste Disposal Procedure. (2020, August 27).
  • CYCLOPENTANONE - CDN. (2016, September 16).
  • Proper Disposal of Cyclopentane-1,2,3,4-tetracarboxylic Acid: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2021, April 1). rci labscan limited (en).
  • Empty Container Disposal Guidelines. (n.d.). University of Pittsburgh.
  • 504558 methyl cyclopentenolone natural safety data sheet - SDS US. (2015, February 5).
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • FACT SHEET: Hazardous Waste Disposal. (2023, June 27).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3-cyclopentylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3-cyclopentylpropanoate
© Copyright 2026 BenchChem. All Rights Reserved.